Ido-IN-6
Description
Properties
IUPAC Name |
4-[(1S)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACXVRLDHEXKY-VDPJLGHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The IDO1 Pathway and its Role in Tumor Immune Evasion
An In-Depth Technical Guide on the Biological Role of IDO1 Inhibitors in the Tumor Microenvironment
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in cancer progression by fostering an immunosuppressive tumor microenvironment. This technical guide provides a comprehensive overview of the biological role of IDO1 inhibitors in oncology, with a focus on their mechanism of action, impact on tumor immunity, and the experimental methodologies used for their evaluation. While this guide addresses the broad class of IDO1 inhibitors, it is important to note that a specific compound denoted as "Ido-IN-6" is not widely documented in publicly available scientific literature. Therefore, the information presented herein is based on well-characterized IDO1 inhibitors and the extensive research into the therapeutic targeting of the IDO1 pathway.
IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, IDO1 is often overexpressed by cancer cells, stromal cells, and immune cells.[2] This overexpression leads to two primary immunosuppressive mechanisms:
-
Tryptophan Depletion: The catabolism of the essential amino acid tryptophan by IDO1 creates a tryptophan-deprived microenvironment. Tryptophan is crucial for T-cell proliferation and function. Its depletion leads to the activation of the General Control Nonderepressible 2 (GCN2) stress kinase in T cells, resulting in cell cycle arrest and anergy (a state of non-responsiveness).[1]
-
Accumulation of Kynurenine Metabolites: The enzymatic activity of IDO1 produces kynurenine and other downstream metabolites. These metabolites are not merely byproducts; they are biologically active molecules that contribute to the immunosuppressive milieu. Kynurenine can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) and suppresses the activity of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[2][3]
Together, these effects allow tumor cells to evade immune surveillance and destruction.[1] High IDO1 expression is often correlated with poor prognosis and resistance to immunotherapy in various cancers.[4]
Mechanism of Action of IDO1 Inhibitors
IDO1 inhibitors are a class of small molecules designed to block the enzymatic activity of IDO1.[5] By inhibiting IDO1, these compounds aim to reverse the immunosuppressive effects within the tumor microenvironment through two primary mechanisms:
-
Restoration of Tryptophan Levels: IDO1 inhibitors prevent the degradation of tryptophan, thereby restoring its local concentration. This allows for the normal proliferation and activation of effector T cells.
-
Reduction of Kynurenine Production: By blocking IDO1, these inhibitors decrease the production of kynurenine and its immunosuppressive metabolites, thus preventing the activation of the AhR pathway and the subsequent generation of Tregs.
The ultimate goal of IDO1 inhibition is to restore anti-tumor immunity, making the tumor more susceptible to immune-mediated killing.[5] IDO1 inhibitors are being investigated as monotherapies and, more commonly, in combination with other cancer treatments like checkpoint inhibitors (e.g., anti-PD-1/PD-L1) to enhance their efficacy.[5]
Quantitative Data on IDO1 Inhibitors
The potency of IDO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of IDO1 by 50%. The following table summarizes the IC50 values for several well-characterized IDO1 inhibitors.
| Inhibitor | Type | hIDO1 Enzymatic IC50 | Cell-Based IC50 | Reference(s) |
| Epacadostat (INCB024360) | Reversible, Competitive | 10 nM | 12 nM (HeLa) | [6][7] |
| Navoximod (GDC-0919) | Reversible, Competitive | 7 nM (Ki) | 75 nM | [6] |
| Linrodostat (BMS-986205) | Irreversible | 1.7 nM | 1.7 nM (HeLa) | [6][8] |
| Indoximod (NLG-8189) | IDO Pathway Inhibitor | Not a direct enzyme inhibitor | - | [6][9] |
| IDO-IN-1 | Reversible | 59 nM | - | [6] |
| IDO-IN-2 | Reversible | 38 nM | - | [6] |
| Coptisine | Uncompetitive | 6.3 µM | - | [6] |
Experimental Protocols
The evaluation of IDO1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.
IDO1 Enzymatic Activity Assay (Kynurenine Measurement)
This assay directly measures the production of kynurenine by IDO1 in a cell-based system.
Objective: To determine the IC50 of an IDO1 inhibitor.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3).[10]
-
Recombinant human interferon-gamma (IFNγ).
-
Test IDO1 inhibitor.
-
Cell culture medium and supplements.
-
96-well plates.
-
High-Performance Liquid Chromatography (HPLC) system or a commercially available kynurenine detection kit.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of IDO1.
-
Inhibitor Treatment: Remove the IFNγ-containing medium and add fresh medium containing various concentrations of the test IDO1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Quantification: Measure the concentration of kynurenine in the supernatant using HPLC or a colorimetric/fluorometric assay kit.
-
Data Analysis: Plot the kynurenine concentration against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]
T-Cell Proliferation Assay
This assay assesses the ability of an IDO1 inhibitor to rescue T-cell proliferation from the suppressive effects of IDO1-expressing cancer cells.
Objective: To evaluate the functional effect of an IDO1 inhibitor on T-cell activity.
Materials:
-
IDO1-expressing cancer cells (prepared as in the enzymatic assay).
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).[10]
-
T-cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTT, BrdU).
-
T-cell mitogen (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 beads).
Protocol:
-
Prepare IDO1-Expressing Cancer Cells: Seed and induce cancer cells with IFNγ in a 96-well plate as described above.
-
Label T-cells: If using a proliferation dye, label the T-cells according to the manufacturer's protocol.
-
Co-culture: Add the labeled T-cells to the wells containing the IDO1-expressing cancer cells.
-
Inhibitor and Mitogen Treatment: Add the test IDO1 inhibitor at various concentrations and the T-cell mitogen to the co-culture.
-
Incubation: Incubate the co-culture for 3-5 days.
-
Measure Proliferation: Assess T-cell proliferation using flow cytometry (for proliferation dyes) or a plate-based assay.
-
Data Analysis: Quantify the extent of T-cell proliferation in the presence of different inhibitor concentrations and determine the concentration that restores T-cell proliferation.
In Vivo Tumor Model Efficacy Study
This experiment evaluates the anti-tumor efficacy of an IDO1 inhibitor in a living organism.
Objective: To determine the in vivo therapeutic effect of an IDO1 inhibitor.
Materials:
-
Immunocompetent mouse strain (e.g., C57BL/6, BALB/c).
-
Syngeneic tumor cell line (e.g., B16 melanoma, CT26 colon carcinoma).[11]
-
Test IDO1 inhibitor formulated for in vivo administration.
-
Calipers for tumor measurement.
Protocol:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, IDO1 inhibitor).
-
Drug Administration: Administer the IDO1 inhibitor according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IDO1 signaling and the workflow for inhibitor testing is crucial for a comprehensive understanding.
IDO1 Signaling Pathway in the Tumor Microenvironment
Caption: IDO1 metabolic pathway and its immunosuppressive effects.
Experimental Workflow for IDO1 Inhibitor Evaluation
Caption: A typical preclinical workflow for evaluating IDO1 inhibitors.
Conclusion
IDO1 is a critical mediator of immune suppression in the tumor microenvironment, and its inhibition represents a promising therapeutic strategy in oncology. IDO1 inhibitors can reverse tumor-induced immune tolerance by restoring tryptophan levels and reducing the production of immunosuppressive kynurenine metabolites. This, in turn, enhances the activity of anti-tumor T cells. The development of potent and selective IDO1 inhibitors, guided by a robust framework of in vitro and in vivo experimental evaluation, holds the potential to improve the efficacy of existing cancer therapies, particularly immunotherapies. Further research and clinical investigation are crucial to fully realize the therapeutic benefits of targeting the IDO1 pathway in cancer treatment.
References
- 1. fortislife.com [fortislife.com]
- 2. d-nb.info [d-nb.info]
- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. tandfonline.com [tandfonline.com]
Ido-IN-6: A Technical Guide to Synthesis and Chemical Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and chemical characterization of Ido-IN-6 (also known as NLG-1486), a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document details the synthetic route, chemical properties, and the biological context of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Chemical Characterization
This compound is a fused imidazole derivative with the systematic name (1S,4r)-4-((S)-2-((S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₁FN₂O₂ |
| Molecular Weight | 316.37 g/mol |
| CAS Number | 1402837-76-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (10 mM) |
| Purity | >98% |
| IC₅₀ (hIDO1) | <1 µM |
Synthesis of this compound
The synthesis of this compound is detailed in the international patent WO2012142237A1, where it is referred to as Compound 1486. The synthetic pathway involves a multi-step process, which is outlined below.
Synthetic Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a generalized protocol based on the synthesis of similar fused imidazole derivatives. The specific details for this compound can be found in patent WO2012142237A1.
Step 1: Formation of the Fused Imidazole Core The synthesis typically begins with the construction of the 5H-imidazo[5,1-a]isoindole core. This can be achieved through a condensation reaction between a suitable substituted 2-formylbenzoic acid and an aminoimidazole derivative, followed by cyclization.
Step 2: Synthesis of the Side Chain Precursor The cyclohexanol side chain is prepared separately. This may involve stereoselective reactions to obtain the desired (1S,4r) configuration of the cyclohexanol ring and the (S)-configuration of the hydroxyethyl group.
Step 3: Coupling of the Core and Side Chain The fused imidazole core and the side chain precursor are then coupled. This is often accomplished through a nucleophilic substitution or a coupling reaction, such as a Suzuki or Stille coupling, depending on the functional groups present on the two fragments.
Step 4: Final Modifications and Purification The coupled product may undergo further chemical modifications, such as deprotection of protecting groups, to yield the final this compound compound. The crude product is then purified using standard techniques like column chromatography and recrystallization to achieve high purity.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, this compound blocks the degradation of tryptophan and the production of kynurenine and its downstream metabolites.
The accumulation of tryptophan and the reduction of kynurenine in the tumor microenvironment can lead to the activation of anti-tumor immune responses. Tryptophan depletion is known to suppress T-cell proliferation and function, while kynurenine and its metabolites can induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs), which further suppress the immune response.
Caption: this compound mechanism of action.
Experimental Protocols for In Vitro Assays
IDO1 Inhibition Assay
This assay is used to determine the potency of this compound in inhibiting the enzymatic activity of IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbate (co-factor)
-
Methylene blue (co-factor)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound (test compound)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbate, methylene blue, and catalase.
-
Add serial dilutions of this compound to the wells of the microplate.
-
Add the recombinant IDO1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the production of kynurenine, which can be quantified by its absorbance at 321 nm or by HPLC.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: IDO1 inhibition assay workflow.
Conclusion
This compound is a potent and specific inhibitor of the IDO1 enzyme. Its synthesis involves a multi-step process culminating in a fused imidazole derivative. The characterization of this compound confirms its chemical identity and purity. By inhibiting the kynurenine pathway, this compound holds promise as a therapeutic agent for cancer immunotherapy and other diseases where IDO1-mediated immune suppression plays a pathogenic role. The experimental protocols provided in this guide serve as a valuable resource for researchers working on the development and evaluation of IDO1 inhibitors.
An In-depth Technical Guide to the Structural Activity Relationship of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: A Case Study on Imidazothiazole Derivatives
Disclaimer: No specific public domain information is available for a compound designated "Ido-IN-6." This technical guide will therefore focus on a well-characterized class of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the imidazothiazole derivatives, to provide a representative and in-depth analysis of their structural activity relationships (SAR).
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1] In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[1][2] This creates a tolerogenic environment that allows tumor cells to evade the host's immune system.[1] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[3]
This guide provides a technical overview of the structural activity relationship of a series of imidazothiazole-based IDO1 inhibitors, details the experimental protocols for their evaluation, and visualizes key biological pathways and experimental workflows.
Structural Activity Relationship of Imidazothiazole Derivatives
The discovery and optimization of imidazothiazole derivatives as IDO1 inhibitors have been significantly aided by structure-based drug design, including X-ray crystallography of inhibitor-enzyme complexes.[4][5] The core scaffold of these compounds typically interacts with the heme iron in the active site of IDO1.[6] Modifications at various positions of the imidazothiazole ring system have been explored to enhance potency and selectivity.
Key interactions for the imidazothiazole scaffold include the direct binding to the heme iron and occupancy of two hydrophobic pockets, pocket-A and pocket-B.[7] The structure-activity relationship studies reveal that substituents on the imidazothiazole core can significantly influence the inhibitory activity by establishing interactions with key amino acid residues, such as Phe226 and Arg231, in pocket-B.[5][7] The generation of an induced fit upon inhibitor binding is crucial for high-potency inhibition.[5]
| Compound ID | R Group Variation | IDO1 Inhibitory Activity (IC50, µM) | Key Structural Insights |
| Amg-1 | (Structure not fully detailed in provided context) | ~3 | Binds directly to the heme iron, inducing a clear fit.[5] |
| Compound 2 | para-tolyl thiazolotriazole | Weak | Lower pKa of the nitrogen atom binding to the heme iron compared to more potent inhibitors.[8] |
| Compound 3 | para-tolyl imidazothiazole | (Not explicitly quantified, but identified as a novel inhibitor) | Serves as a novel scaffold for further optimization.[8] |
| Urea Derivatives | (General Class) | Potent (nanomolar range for best compounds) | These derivatives extend into pocket-B, interacting with Phe226 and Arg231, which is essential for their high potency.[5][7] |
Experimental Protocols
The evaluation of IDO1 inhibitors involves a combination of enzymatic and cell-based assays to determine their potency, selectivity, and mechanism of action.
1. Recombinant Human IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and reducing agents (e.g., ascorbic acid, methylene blue)
-
Catalase (to remove hydrogen peroxide)
-
Test compounds
-
Trichloroacetic acid (TCA) for reaction termination
-
-
Procedure:
-
The reaction is typically conducted in a 96-well plate format.
-
Purified recombinant IDO1 is incubated with the test compound at various concentrations in the assay buffer containing cofactors.[9]
-
The enzymatic reaction is initiated by the addition of L-tryptophan.[10]
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 10-60 minutes).[9][11]
-
The reaction is terminated by adding TCA.[9] This step also serves to hydrolyze the product, N-formylkynurenine, to kynurenine for easier detection.[9]
-
The concentration of kynurenine is quantified by measuring its absorbance at approximately 321 nm or by HPLC.[10][12]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
2. Cell-Based IDO1 Activity Assay
This assay assesses the inhibitory activity of compounds in a more physiologically relevant cellular context.
-
Materials:
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.[13]
-
The cells are then treated with IFN-γ to induce the expression of the IDO1 enzyme.[13][14]
-
Following induction, the cells are incubated with various concentrations of the test compounds.[13]
-
After a suitable incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.[9][13]
-
The concentration of kynurenine in the supernatant is measured. This is often done by adding a detection reagent that reacts with kynurenine to produce a colored or fluorescent product.[11]
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
Cell viability assays are often run in parallel to identify compounds that are cytotoxic, which could lead to false-positive results.[13]
-
Mandatory Visualizations
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: A typical workflow for IDO1 inhibitor screening and development.
References
- 1. fortislife.com [fortislife.com]
- 2. d-nb.info [d-nb.info]
- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal Structures and Structure-Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Frontiers | Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
In Silico Modeling of IDO1 Inhibitor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific inhibitor "Ido-IN-6" was not found in the public domain. This guide utilizes established data for known IDO1 inhibitors to provide a comprehensive framework for the in silico modeling of inhibitor-IDO1 interactions. The principles and methodologies outlined herein are directly applicable to the study of novel inhibitors such as this compound.
Introduction to IDO1 and Its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan degradation.[1][2] This metabolic pathway is of significant interest in drug discovery, particularly in the field of immuno-oncology, as IDO1 activity is a key mechanism of tumor immune evasion.[2][3] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, IDO1 can suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells.[4][5]
The inhibition of IDO1 is a promising therapeutic strategy to enhance anti-tumor immunity.[6] The development of small molecule inhibitors targeting IDO1 has been a major focus of research, with several compounds advancing to clinical trials. In silico modeling plays a crucial role in the discovery and optimization of these inhibitors by providing insights into their binding modes, predicting their affinity, and guiding their structure-activity relationship (SAR) studies.
This technical guide provides an in-depth overview of the in silico modeling of the interaction between a hypothetical inhibitor, referred to as this compound, and the IDO1 enzyme. It covers the presentation of quantitative data, detailed experimental protocols for inhibitor characterization, and the use of Graphviz for visualizing key pathways and workflows.
Quantitative Data Summary
The following tables summarize key quantitative parameters for well-characterized IDO1 inhibitors, which can serve as a benchmark for the evaluation of novel compounds like this compound.
| Inhibitor | IC50 (nM) | Assay Type | Cell Line | Reference |
| Epacadostat | 12 | Cell-based | Co-cultures of human allogeneic lymphocytes with DCs or tumor cells | [4] |
| Epacadostat | ~15.3 | Cell-based | SKOV-3 | [7] |
| BMS-986205 | ~9.5 | Cell-based | SKOV-3 | [7] |
| EOS200271 | 410 | Biochemical | Recombinant human IDO1 | [8] |
| Compound 3 | 150 | Biochemical | Recombinant human IDO1 | [6] |
| Compound 13 | 120 | Biochemical | Recombinant human IDO1 | [6] |
| Inhibitor | Binding Affinity (Kd) (µM) | Method | Reference |
| L-1-Methyl-Trp | 1.38 ± 0.28 | MicroScale Thermophoresis | [3] |
| D-1-Methyl-Trp | 21.6 ± 2.8 | MicroScale Thermophoresis | [3] |
| Hydroxyamidine inhibitor 8 | 30.9 ± 2.7 | MicroScale Thermophoresis | [3] |
| Hydroxyamidine inhibitor 9 | 33.4 ± 5.7 | MicroScale Thermophoresis | [3] |
In Silico Modeling Workflow
The in silico modeling of the this compound and IDO1 interaction involves a series of computational steps to predict the binding mode and affinity of the inhibitor.
Caption: In silico modeling workflow for IDO1 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound with IDO1.
IDO1 Enzymatic Activity Assay (Absorbance-based)
This assay measures the production of kynurenine, a product of the IDO1-catalyzed reaction, which can be detected by its absorbance.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[9][10]
-
Add the IDO1 enzyme and varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[10]
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% (w/v) TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.[10]
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based IDO1 Activity Assay
This assay measures IDO1 activity in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa)[7]
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Cell culture medium and supplements
-
This compound
-
Reagents for kynurenine detection (as in the enzymatic assay)
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.[7]
-
Add varying concentrations of this compound to the cells and incubate for a predetermined time.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the DMAB method described above or by HPLC.[10]
-
Determine the cellular IC50 value for this compound.
Signaling Pathways and Visualizations
IDO1 is a central enzyme in the kynurenine pathway and is regulated by various signaling molecules.
The Kynurenine Pathway
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
IDO1-Mediated Immunosuppression
Caption: IDO1-mediated immunosuppression in the tumor microenvironment.
Hypothetical Binding Mode of an Inhibitor in the IDO1 Active Site
This diagram illustrates a potential binding mode of a competitive inhibitor within the active site of IDO1, based on available crystal structures.
Caption: Hypothetical binding mode of an inhibitor in the IDO1 active site.
Conclusion
The in silico modeling of inhibitor interactions with IDO1 is a powerful tool in the development of novel cancer immunotherapies. By combining computational approaches with robust experimental validation, researchers can accelerate the discovery and optimization of potent and selective IDO1 inhibitors. This guide provides a comprehensive framework for such studies, from data analysis and experimental design to the visualization of complex biological processes. While specific data for "this compound" remains elusive, the methodologies described herein offer a clear path forward for its characterization and development.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. oncotarget.com [oncotarget.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potential Allosteric Site Binders of Indoleamine 2,3-Dioxygenase 1 from Plants: A Virtual and Molecular Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Effects of Ido-IN-6 on Tryptophan Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido-IN-6. Due to the limited publicly available data specific to this compound, this document also serves as a comprehensive guide to the standard in vitro methodologies used to characterize IDO1 inhibitors and their effects on tryptophan metabolism.
Introduction to IDO1 and Tryptophan Metabolism
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] This pathway is responsible for the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[1] IDO1 is a critical immunomodulatory enzyme; by depleting local tryptophan and producing bioactive metabolites known as kynurenines, it can suppress the function of immune cells, particularly T-cells, creating an immunosuppressive microenvironment.[2][3]
Many tumors exploit this mechanism to evade the immune system, leading to significant interest in developing IDO1 inhibitors as cancer therapeutics.[2][3] Evaluating the potency and cellular effects of these inhibitors through robust in vitro assays is a cornerstone of their preclinical development.
This compound: A Profile
This compound, also known as NLG-1486, is identified as an inhibitor of the IDO enzyme.[4][5] Information regarding this compound primarily originates from patent literature, specifically patent WO2012142237A1.[4][5] Publicly accessible peer-reviewed studies detailing its comprehensive in vitro effects are scarce. One vendor of the compound notes that the in vitro activity of this compound is not well-documented, with only the initial patent data available.[]
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the IDO1 enzyme by 50%.[7][8]
| Compound | Synonym | Target | Assay Type | IC50 | Source |
| This compound | NLG-1486 | IDO1 | Recombinant Human IDO Enzymatic Assay | <1 µM | [4][5] |
Visualizing Core Pathways and Workflows
The following diagram illustrates the central role of IDO1 in the conversion of tryptophan to downstream metabolites.
This diagram outlines a typical workflow for testing a potential IDO1 inhibitor like this compound in vitro, from initial enzymatic screening to cellular validation.
Standard Experimental Protocols
While protocols specific to this compound are not published, the following sections detail standardized and widely accepted methods for evaluating any IDO1 inhibitor in vitro.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Objective: To determine the IC50 value of an inhibitor against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Perchloric acid (for stopping the reaction)
-
96-well microplate
-
Spectrophotometer or HPLC system
Protocol:
-
Preparation of Reaction Mixture: Prepare a reaction buffer containing potassium phosphate, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Compound Addition: Serially dilute the test compound in DMSO and add it to the wells of a 96-well plate. Include positive (known inhibitor, e.g., Epacadostat) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add the recombinant IDO1 enzyme to the reaction buffer to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period, typically ranging from 15 to 60 minutes.
-
Reaction Termination: Stop the reaction by adding perchloric acid, which precipitates the protein.
-
Kynurenine Measurement: Centrifuge the plate to pellet the precipitated protein. The concentration of the product, kynurenine, in the supernatant can be measured.
-
Colorimetric Method: Kynurenine can be converted to a colored product that absorbs light at 480 nm.
-
HPLC Method: For greater accuracy, kynurenine levels in the supernatant can be quantified using High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
This assay measures the inhibitor's activity in a more physiologically relevant context by using whole cells that express IDO1.
Objective: To determine the cellular potency (cellular IC50) of an inhibitor by measuring its ability to block kynurenine production in IDO1-expressing cells.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells).
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS).
-
Interferon-gamma (IFN-γ) for inducing IDO1 expression.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry) system for metabolite analysis.
Protocol:
-
Cell Seeding: Plate cells (e.g., SKOV-3) in 96-well plates and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.
-
Compound Treatment: Remove the IFN-γ-containing medium and replace it with fresh medium containing serial dilutions of the test compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells with the compound for a period of 24 to 72 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Metabolite Quantification: Analyze the concentrations of tryptophan and kynurenine in the supernatant using a validated LC-MS/MS method. This provides a direct readout of IDO1 activity within the cells.
-
Data Analysis: Calculate the ratio of kynurenine to tryptophan (Kyn/Trp) as a measure of IDO1 activity. Plot the percentage of inhibition of kynurenine production against the inhibitor concentration to determine the cellular IC50. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
Conclusion
This compound is a known inhibitor of the IDO1 enzyme with a reported enzymatic IC50 of less than 1 µM. However, a comprehensive in vitro profile of this compound is not available in the public domain. The standardized biochemical and cell-based protocols outlined in this guide represent the industry-standard approach for thoroughly characterizing the in vitro effects of any IDO1 inhibitor. These assays are essential for determining inhibitor potency, understanding cellular activity, and providing the foundational data required for advancing promising compounds into further preclinical and clinical development for cancer immunotherapy and other indications.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H21FN2O2 | CID 70914234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 5 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Ido-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ido-IN-6, an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in cell culture experiments. The following sections detail the mechanism of action, experimental protocols for assessing its activity, and the relevant signaling pathways.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[1][2] In the context of oncology, tumor cells often overexpress IDO1, leading to a depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites, primarily kynurenine.[3][4] This metabolic reprogramming results in the suppression of T-cell responses and the promotion of immune tolerance, allowing cancer cells to evade immune surveillance.[1][4] this compound is a potent and selective inhibitor of IDO1, making it a valuable tool for studying the role of the IDO1 pathway in cancer and for the development of novel immunotherapies.
Mechanism of Action
This compound exerts its biological effects by specifically binding to and inhibiting the enzymatic activity of IDO1. This inhibition blocks the conversion of L-tryptophan to N-formylkynurenine, the first and rate-limiting step of the kynurenine pathway.[2] By blocking this step, this compound treatment is expected to restore local tryptophan levels and reduce the production of immunosuppressive kynurenine. This, in turn, can lead to the reversal of T-cell anergy and apoptosis, thereby enhancing anti-tumor immune responses.[4]
Key Experimental Protocols
Two primary cell-based assays are recommended to evaluate the efficacy of this compound: a direct measurement of IDO1 enzymatic activity and a functional co-culture assay to assess the impact on T-cell activation.
IDO1 Activity Assay in Cancer Cells
This protocol describes how to measure the inhibitory effect of this compound on IDO1 activity in a cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFNγ). The human ovarian cancer cell line SKOV-3 is a suitable model for this assay.[2]
Materials:
-
SKOV-3 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
Recombinant human IFNγ
-
This compound
-
L-tryptophan
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde) in acetic acid
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 104 cells/well and allow them to adhere overnight.[2]
-
IDO1 Induction: The next day, induce IDO1 expression by adding IFNγ to the cell culture medium at a final concentration of 100 ng/mL. Incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in fresh assay medium containing 50 µg/mL L-tryptophan.[2] Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours.
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add Ehrlich's Reagent to the supernatant. This reagent reacts with kynurenine to produce a colored product.
-
Measure the absorbance at a suitable wavelength using a microplate reader.
-
A standard curve with known concentrations of kynurenine should be prepared to quantify the amount of kynurenine in the samples.[2]
-
Data Analysis:
The percentage of IDO1 inhibition can be calculated for each concentration of this compound. This data can be used to determine the IC50 value of the compound.
| Treatment Group | This compound Conc. (nM) | Kynurenine (µM) | % Inhibition |
| Vehicle Control | 0 | 10.0 | 0 |
| This compound | 1 | 8.5 | 15 |
| This compound | 10 | 5.2 | 48 |
| This compound | 100 | 1.1 | 89 |
| This compound | 1000 | 0.2 | 98 |
Table 1: Example data for the determination of this compound IC50 in an IDO1 activity assay.
T-Cell Co-culture Assay
This protocol evaluates the ability of this compound to rescue T-cell activation from the immunosuppressive effects of IDO1-expressing cancer cells. A co-culture of SKOV-3 cells and Jurkat T-cells is a suitable model.[2][5]
Materials:
-
SKOV-3 cells
-
Jurkat T-cells
-
Complete cell culture media for both cell lines
-
Recombinant human IFNγ
-
This compound
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T-cell stimulation)
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
SKOV-3 Cell Seeding and IDO1 Induction: Seed SKOV-3 cells in a 96-well plate at 1 x 104 cells/well and allow them to attach overnight.[2] Induce IDO1 expression with 100 ng/mL IFNγ for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the SKOV-3 cells.
-
Co-culture: Add Jurkat T-cells to the wells containing the SKOV-3 cells at a suitable ratio (e.g., 10:1 Jurkat:SKOV-3).
-
T-cell Stimulation: Add a T-cell stimulus such as PHA or anti-CD3/CD28 beads.
-
Incubation: Co-culture the cells for 48-72 hours.
-
Assessment of T-cell Activation:
-
Collect the culture supernatant.
-
Measure the concentration of secreted IL-2, a key cytokine indicating T-cell activation, using an ELISA kit.[2]
-
Data Analysis:
An increase in IL-2 production in the presence of this compound indicates a rescue of T-cell activation.
| Condition | This compound Conc. (nM) | IL-2 Concentration (pg/mL) |
| Jurkat cells alone + stimulus | 0 | 1500 |
| SKOV-3 + Jurkat cells + stimulus | 0 | 300 |
| SKOV-3 + Jurkat cells + stimulus | 10 | 750 |
| SKOV-3 + Jurkat cells + stimulus | 100 | 1350 |
Table 2: Example data demonstrating the rescue of T-cell activation by this compound in a co-culture assay.
Signaling Pathway and Experimental Workflow Diagrams
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its immunosuppressive effects on T-cells.
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
The diagram below outlines the experimental workflow for testing the efficacy of this compound in cell culture.
Caption: Workflow for evaluating this compound in cell-based assays.
References
- 1. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Measuring Ido-IN-6 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of Ido-IN-6, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. The following sections detail the mechanism of action of IDO1 inhibition, a detailed experimental protocol for a syngeneic mouse tumor model, and methods for pharmacodynamic and efficacy endpoint analysis.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by tumor cells.[1][2] IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][3] This enzymatic activity has two main immunosuppressive effects within the tumor microenvironment:
-
Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and activation of effector T cells, which are highly sensitive to tryptophan levels. This leads to T cell anergy and apoptosis.[4]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and activation of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.[5]
By inhibiting IDO1, compounds like this compound aim to restore tryptophan levels and reduce kynurenine production, thereby reversing tumor-mediated immunosuppression and enhancing the host's anti-tumor immune response.[1]
This compound: A Potent IDO1 Inhibitor
This compound (also known as NLG-1486) is an indoleamine 2,3-dioxygenase (IDO) inhibitor with a half-maximal inhibitory concentration (IC50) of less than 1 μM.[6][7][8][] While specific in vivo efficacy data for this compound is not extensively published, this protocol provides a robust framework for its evaluation based on established methods for other IDO1 inhibitors.
Signaling Pathway of IDO1-Mediated Immune Suppression
The following diagram illustrates the signaling pathway of IDO1 and the mechanism of action for IDO1 inhibitors like this compound.
Experimental Protocol for In Vivo Efficacy
This protocol describes a typical workflow for evaluating the in vivo anti-tumor efficacy of this compound in a syngeneic mouse model.
Experimental Workflow
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. news-medical.net [news-medical.net]
- 5. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the IDO1 Inhibitor Navoximod (NLG-919) in Murine Cancer Models
Disclaimer: Due to the limited availability of public data for the specific molecule Ido-IN-6 (NLG-1486), this document provides information on a closely related and well-characterized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Navoximod (also known as GDC-0919 or NLG-919) . This information is intended to serve as a representative guide for researchers interested in studying the effects of potent IDO1 inhibitors in murine cancer models.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates a tumor microenvironment that is hostile to effector T cells and promotes the function of regulatory T cells (Tregs).[1][2] Inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.
Navoximod (GDC-0919/NLG-919) is a potent and selective small molecule inhibitor of the IDO1 enzyme.[3][4] Preclinical studies have demonstrated its ability to modulate the tumor microenvironment and enhance anti-tumor immune responses, particularly when used in combination with other immunotherapies.[5][6] These application notes provide an overview of the use of Navoximod in murine cancer models, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
Navoximod inhibits the enzymatic activity of IDO1, leading to a decrease in the production of kynurenine and an increase in the local concentration of tryptophan within the tumor microenvironment. This reversal of tryptophan catabolism has several downstream effects on the anti-tumor immune response:
-
Restoration of Effector T Cell Function: Tryptophan depletion is known to cause T cell anergy and apoptosis. By restoring tryptophan levels, Navoximod supports the proliferation and effector function of cytotoxic T lymphocytes (CTLs).[1]
-
Reduction of Regulatory T Cell (Treg) Suppression: The accumulation of kynurenine promotes the differentiation and suppressive activity of Tregs. By reducing kynurenine levels, Navoximod can alleviate Treg-mediated immunosuppression.[1]
-
Enhancement of Dendritic Cell (DC) Function: IDO1 activity in DCs can impair their ability to activate T cells. Inhibition of IDO1 can restore DC function and promote the priming of anti-tumor T cell responses.
The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, thereby facilitating tumor rejection.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway and a general experimental workflow for evaluating Navoximod in a murine cancer model.
Caption: IDO1 Signaling Pathway and Inhibition by Navoximod.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Quantitative Data from Murine Cancer Models
The following tables summarize the in vivo efficacy of Navoximod (NLG-919) in preclinical murine cancer models.
Table 1: In Vivo Pharmacodynamic Effect of Navoximod on Kynurenine/Tryptophan (Kyn/Trp) Ratio [7]
| Murine Model | Treatment Group (Dose, Route, Schedule) | Plasma Kyn/Trp Inhibition (%) | Tumor Kyn/Trp Inhibition (%) |
| CT26 Colon Carcinoma | Navoximod (1.0 mmol/kg, i.g., BID, 7 days) | 74.7 | 73.8 |
| B16F10 Melanoma | Navoximod (1.0 mmol/kg, i.g., BID, 7 days) | 72.5 | 75.9 |
i.g. = intragastric; BID = twice daily
Table 2: In Vivo Anti-Tumor Efficacy of Navoximod [7]
| Murine Model | Treatment Group (Dose, Route, Schedule) | Tumor Growth Inhibition (%) |
| CT26 Colon Carcinoma | Navoximod (0.8 mmol/kg, i.g., BID) | 23.9 |
| B16F10 Melanoma | Navoximod (0.8 mmol/kg, i.g., BID) | 30.6 |
Note: As a single agent, Navoximod demonstrates modest anti-tumor activity. Its efficacy is significantly enhanced when combined with other immunotherapies such as checkpoint inhibitors or cancer vaccines.[5][8]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of Navoximod in a Syngeneic Murine Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of Navoximod in a subcutaneous tumor model.
Materials:
-
Navoximod (GDC-0919/NLG-919)
-
Vehicle (e.g., 20% Solutol)[7]
-
Syngeneic tumor cells (e.g., CT26 for BALB/c mice, B16F10 for C57BL/6 mice)
-
6-8 week old female mice (strain appropriate for the cell line)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture and resuspend in sterile PBS at a concentration of 1-5 x 10^6 cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, Navoximod).
-
Prepare Navoximod formulation in the appropriate vehicle. A common dose for in vivo studies is in the range of 0.8 mmol/kg.[7]
-
Administer Navoximod or vehicle via oral gavage twice daily (BID).
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect blood and tumor tissue for pharmacodynamic analysis (e.g., Kyn/Trp ratio).
-
Tumor tissue can also be processed for immune cell analysis by flow cytometry or immunohistochemistry.
-
Protocol 2: Pharmacodynamic Analysis of Kynurenine and Tryptophan Levels
This protocol outlines the measurement of kynurenine and tryptophan in plasma and tumor homogenates.
Materials:
-
Plasma and tumor samples from the in vivo study
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry detection
-
Protein precipitation solution (e.g., trichloroacetic acid)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Plasma: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C. For analysis, thaw plasma and precipitate proteins by adding an equal volume of cold protein precipitation solution. Centrifuge and collect the supernatant.
-
Tumor: Homogenize the excised tumor tissue in a suitable buffer. Centrifuge the homogenate to pellet cellular debris. Collect the supernatant for analysis after protein precipitation as described for plasma.
-
-
HPLC Analysis:
-
Inject the prepared supernatant onto the HPLC system.
-
Separate tryptophan and kynurenine using a suitable column and mobile phase.
-
Detect and quantify the analytes using UV or mass spectrometry.
-
Calculate the Kyn/Trp ratio.
-
Conclusion
Navoximod (GDC-0919/NLG-919) is a valuable tool for investigating the role of IDO1 in cancer immunology and for preclinical evaluation of IDO1-targeted therapies. While it shows modest single-agent activity, its ability to modulate the tumor microenvironment makes it a strong candidate for combination therapies. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further explore the therapeutic potential of IDO1 inhibition in various murine cancer models.
References
- 1. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. investors.linkp.com [investors.linkp.com]
Application Notes and Protocols for Ido-IN-6 in Co-culture with Immune Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion.[1][2][3] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive microenvironment characterized by tryptophan depletion and the accumulation of immunomodulatory kynurenine metabolites.[1] This leads to the inhibition of effector T cell proliferation and function, and the promotion of regulatory T cell (Treg) differentiation, thereby allowing cancer cells to escape immune surveillance.[2][4]
Ido-IN-6 is a potent inhibitor of the IDO1 enzyme, with a reported IC50 of less than 1 µM.[1][5] As such, it represents a valuable research tool for investigating the role of the IDO1 pathway in cancer immunology and for evaluating the therapeutic potential of IDO1 inhibition. These application notes provide a detailed protocol for utilizing this compound in a co-culture system of cancer cells and immune cells to assess its ability to reverse IDO1-mediated immunosuppression.
Signaling Pathway of IDO1-Mediated Immune Suppression
IDO1 is typically induced in cancer cells and antigen-presenting cells (APCs) by pro-inflammatory cytokines such as interferon-gamma (IFNγ).[1][4] Once expressed, IDO1 initiates the kynurenine pathway of tryptophan metabolism. The resulting depletion of tryptophan and accumulation of kynurenine and its downstream metabolites impact T cell function through two primary signaling pathways:
-
General Control Nonderepressible 2 (GCN2) Kinase Pathway: Tryptophan starvation is sensed by the GCN2 kinase in T cells, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This results in a global shutdown of protein synthesis and cell cycle arrest at the G1 phase, thereby inhibiting T cell proliferation.[4][6][7]
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Kynurenine and other tryptophan catabolites act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][3][6] Activation of AhR in T cells promotes their differentiation into immunosuppressive regulatory T cells (Tregs) and can also lead to apoptosis of effector T cells.[2][8]
The following diagram illustrates the IDO1-mediated immune suppression pathway and the point of intervention for this compound.
Caption: IDO1 Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section provides a detailed methodology for a co-culture experiment to evaluate the efficacy of this compound in restoring immune cell function in the presence of IDO1-expressing cancer cells.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental Workflow for this compound Co-culture Assay.
Materials and Reagents
-
Cell Lines:
-
IDO1-expressing cancer cell line (e.g., SKOV-3 human ovarian cancer cells, HeLa cells).
-
Immune cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs), Jurkat T cells, or isolated primary T cells).
-
-
Reagents:
-
This compound (prepare stock solution in DMSO).
-
Recombinant Human Interferon-gamma (IFNγ).
-
T cell stimuli (e.g., Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for Jurkat cells; anti-CD3/CD28 beads for primary T cells).
-
Cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS, L-glutamine, and antibiotics).
-
Assay kits for endpoint analysis (e.g., Kynurenine assay kit, Human IL-2 ELISA kit, T cell proliferation assay kit like CFSE or BrdU).
-
Step-by-Step Protocol
Day 1: Seeding of Cancer Cells
-
Harvest and count the cancer cells (e.g., SKOV-3).
-
Seed the cells in a 96-well flat-bottom plate at a density of 3 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2.
Day 2: IDO1 Induction and Addition of this compound
-
Prepare a working solution of IFNγ in complete culture medium.
-
Add 50 µL of the IFNγ solution to each well to a final concentration of 100 ng/mL to induce IDO1 expression.[3] Include wells without IFNγ as a negative control for IDO1 activity.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 10 µM, based on its IC50 of <1 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration. Include a vehicle control (DMSO) and a positive control IDO1 inhibitor (e.g., epacadostat at 10 nM).[8][9]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
Day 3: Addition of Immune Cells and Co-culture
-
Prepare the immune cells. If using PBMCs or primary T cells, they should be freshly isolated.
-
Resuspend the immune cells (e.g., Jurkat T cells) in complete culture medium.
-
Add 1 x 10^5 immune cells/well in 50 µL of medium.
-
Add T cell stimuli to the appropriate wells. For Jurkat T cells, use PHA (e.g., 1.6 µg/mL) and PMA (e.g., 1 µg/mL).[3] For primary T cells, use anti-CD3/CD28 beads according to the manufacturer's instructions.
-
The final volume in each well should be 200 µL.
-
Incubate the co-culture for 48-72 hours at 37°C, 5% CO2.
Day 5: Endpoint Analysis
-
Kynurenine Measurement:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the kynurenine concentration in the supernatant using a commercially available kynurenine assay kit or by HPLC. A decrease in kynurenine levels in the presence of this compound indicates inhibition of IDO1 activity.
-
-
Cytokine Measurement (e.g., IL-2):
-
Use the collected supernatant to measure the concentration of secreted cytokines, such as IL-2, using an ELISA kit. An increase in IL-2 production by T cells in the presence of this compound suggests a reversal of IDO1-mediated T cell suppression.
-
-
T Cell Proliferation Assay (Optional):
-
If T cell proliferation is the primary endpoint, the immune cells should be labeled with a proliferation dye (e.g., CFSE) before adding them to the co-culture.
-
After the co-culture period, harvest the non-adherent immune cells.
-
Analyze the dilution of the proliferation dye by flow cytometry. A higher degree of dye dilution in the presence of this compound indicates increased T cell proliferation.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to structure the data tables.
Table 1: Effect of this compound on Kynurenine Production
| Treatment Group | This compound Conc. (µM) | Kynurenine Conc. (µM) ± SD | % Inhibition of IDO1 Activity |
| No IFNγ Control | 0 | Baseline | N/A |
| IFNγ + Vehicle | 0 | Max Kynurenine | 0% |
| IFNγ + this compound | 0.1 | ||
| IFNγ + this compound | 1 | ||
| IFNγ + this compound | 10 | ||
| IFNγ + Positive Control | (e.g., 10 nM Epacadostat) |
Table 2: Effect of this compound on T Cell IL-2 Production
| Treatment Group | This compound Conc. (µM) | IL-2 Conc. (pg/mL) ± SD | % Restoration of IL-2 Production |
| No IFNγ Control | 0 | Max IL-2 | 100% |
| IFNγ + Vehicle | 0 | Min IL-2 | 0% |
| IFNγ + this compound | 0.1 | ||
| IFNγ + this compound | 1 | ||
| IFNγ + this compound | 10 | ||
| IFNγ + Positive Control | (e.g., 10 nM Epacadostat) |
Table 3: Effect of this compound on T Cell Proliferation
| Treatment Group | This compound Conc. (µM) | % Proliferating T Cells ± SD |
| No IFNγ Control | 0 | |
| IFNγ + Vehicle | 0 | |
| IFNγ + this compound | 0.1 | |
| IFNγ + this compound | 1 | |
| IFNγ + this compound | 10 | |
| IFNγ + Positive Control | (e.g., 10 nM Epacadostat) |
Troubleshooting and Considerations
-
Cell Viability: It is important to assess the cytotoxicity of this compound on both the cancer cells and immune cells. This can be done using a standard viability assay (e.g., MTT or CellTiter-Glo). High concentrations of the inhibitor may have off-target effects that can impact cell health and confound the results.[10][11][12]
-
IDO1 Expression: Confirm IDO1 expression in the cancer cell line after IFNγ stimulation by Western blot or flow cytometry.
-
Immune Cell Activation: Ensure that the T cell stimuli are working effectively by including a positive control of stimulated T cells in the absence of cancer cells.
-
Primary Cells: When using primary immune cells like PBMCs, there can be donor-to-donor variability. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the functional consequences of IDO1 inhibition in a relevant in vitro co-culture model of the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of T Cell Proliferation by Macrophage Tryptophan Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. Inhibition of IDO leads to IL-6-dependent systemic inflammation in mice when combined with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. targetedonc.com [targetedonc.com]
Application Notes and Protocols: Immunohistochemical Analysis of IDO1 Expression Following Ido-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. By depleting the essential amino acid tryptophan and generating immunosuppressive metabolites known as kynurenines, IDO1 plays a crucial role in creating a tolerogenic microenvironment.[1][2][3] In the context of oncology, tumor cells can exploit this pathway to evade immune surveillance.[1][4] Consequently, IDO1 has emerged as a promising therapeutic target for cancer immunotherapy.[1][4]
Ido-IN-6 is a potent inhibitor of IDO1 enzymatic activity with an IC50 value of less than 1 µM. As a research tool, this compound allows for the investigation of the biological consequences of IDO1 inhibition in various preclinical models. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound treatment on IDO1 protein expression in tissues using immunohistochemistry (IHC).
While this compound is known to inhibit the enzymatic function of IDO1, its effect on IDO1 protein expression levels is a critical aspect of its pharmacodynamic profile. It is important to note that inhibition of enzymatic activity does not necessarily equate to a decrease in protein expression. In some instances, feedback mechanisms may lead to an upregulation of the target protein. Therefore, direct assessment of IDO1 protein levels via IHC is essential for a thorough understanding of the biological effects of this compound.
Signaling Pathway of IDO1
IDO1 is an inducible enzyme, with its expression being regulated by various pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ). The signaling cascade leading to IDO1 expression and its subsequent immunosuppressive effects is complex and involves multiple pathways.
Experimental Protocols
In Vivo Treatment of Tumor Models with this compound
This protocol describes a general procedure for the in vivo administration of this compound to tumor-bearing mice to assess its effect on IDO1 expression.
Materials:
-
Tumor-bearing mice (e.g., syngeneic models with known IDO1 expression, such as B16-F10 melanoma or CT26 colon carcinoma)
-
This compound (solubilized according to manufacturer's instructions)
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Dosing syringes and needles
-
Animal welfare and handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize tumor-bearing mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment and control groups (n ≥ 5 per group).
-
Dosing Preparation: Prepare a stock solution of this compound and the vehicle control. The final dosing volume should be determined based on the animal's weight.
-
Administration: Administer this compound or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing schedule and concentration should be optimized based on the specific experimental design and the known pharmacokinetic properties of the compound.
-
Tumor and Tissue Collection: At the end of the treatment period, euthanize the mice according to approved institutional guidelines. Carefully excise tumors and other relevant tissues (e.g., draining lymph nodes, spleen).
-
Tissue Fixation: Immediately fix the collected tissues in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Tissue Processing and Embedding: After fixation, process the tissues through a series of graded alcohols and xylene, and embed them in paraffin wax.
Immunohistochemistry Protocol for IDO1 in Paraffin-Embedded Tissues
This protocol provides a detailed method for the immunohistochemical staining of IDO1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-IDO1 polyclonal or mouse anti-IDO1 monoclonal antibody (use at a validated dilution)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars and slide staining racks
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse slides in 100% ethanol (2 x 3 minutes).
-
Immerse slides in 95% ethanol (1 x 3 minutes).
-
Immerse slides in 70% ethanol (1 x 3 minutes).
-
Rinse slides in deionized water (2 x 2 minutes).
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IDO1 antibody in blocking buffer to its optimal concentration.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature in a humidified chamber.
-
-
Chromogen Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with DAB substrate-chromogen solution until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain slides with hematoxylin for 1-2 minutes.
-
Rinse slides with deionized water.
-
"Blue" the slides in a gentle stream of tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol series (70%, 95%, 100%).
-
Clear slides in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Experimental Workflow
The following diagram illustrates the key steps in assessing the effect of this compound on IDO1 expression.
Data Presentation and Quantitative Analysis
To ensure objective and reproducible results, a quantitative analysis of IDO1 staining is recommended. The H-score is a commonly used semi-quantitative method that considers both the intensity of staining and the percentage of positively stained cells.
H-Score Calculation:
H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
The H-score ranges from 0 to 300.
Expected Data Summary
While specific quantitative data for the effect of this compound on IDO1 expression is not currently available in the public domain, the following table provides a template for presenting such data.
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM | Mean IDO1 H-Score ± SEM | Fold Change in IDO1 Expression (vs. Vehicle) |
| Vehicle Control | 5 | [Insert Data] | [Insert Data] | 1.0 |
| This compound (X mg/kg) | 5 | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
The protocols and guidelines presented here provide a robust framework for the immunohistochemical evaluation of IDO1 expression following treatment with the IDO1 inhibitor, this compound. A thorough analysis of IDO1 protein levels is crucial for understanding the complete mechanism of action of this and other IDO1-targeting compounds. By combining in vivo studies with detailed and quantitative IHC, researchers can gain valuable insights into the pharmacodynamic effects of this compound, which will be instrumental in its further development and application in cancer immunotherapy research.
References
Troubleshooting & Optimization
Troubleshooting Ido-IN-6 off-target effects
Welcome to the technical support center for Ido-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cells are not responding to this compound treatment, even at high concentrations. What could be the issue?
A1: There are several potential reasons for a lack of response to this compound:
-
Low or Absent IDO1 Expression: The primary target of this compound is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). If your cancer cell line does not express IDO1, the inhibitor will have no effect. It is crucial to confirm IDO1 expression at the protein level (e.g., via Western blot or immunohistochemistry) before initiating experiments.
-
Compensatory Pathways: Cancer cells can sometimes adapt to the inhibition of one metabolic pathway by upregulating others. For instance, the inhibition of IDO1 can lead to a compensatory upregulation of Tryptophan 2,3-dioxygenase (TDO2), another enzyme that catabolizes tryptophan.[1] This would maintain the immunosuppressive microenvironment, negating the effect of this compound.
-
On-Target Protective Effect: IDO1 activity depletes tryptophan, which can be detrimental not only to T-cells but also to the cancer cells themselves. By inhibiting IDO1, this compound restores tryptophan levels, which may inadvertently protect the cancer cells from tryptophan-deficiency-induced stress.[2]
-
Incorrect Assay Conditions: The enzymatic activity of IDO1 can be influenced by various factors in the experimental setup. For example, nitric oxide and peroxynitrite, which can be present in inflammatory microenvironments, can inhibit IDO1 activity.[3] Ensure your assay conditions are optimized and consistent.
Q2: I'm observing unexpected toxicity or cell death in my experiments with this compound. What could be the cause?
A2: Unexpected toxicity can often be attributed to off-target effects. While this compound is designed to be a selective IDO1 inhibitor, it may interact with other cellular proteins.
-
Off-Target Kinase Inhibition: Many small molecule inhibitors designed to target one protein can also bind to the ATP-binding sites of various kinases, leading to unintended signaling disruption and toxicity.[4][5] It is advisable to perform a broad kinase screen to identify potential off-target interactions.
-
Aryl Hydrocarbon Receptor (AhR) Activation: Some tryptophan-related molecules can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in various cellular processes, including xenobiotic metabolism and immune regulation.[6] Activation of AhR by an IDO1 inhibitor could lead to unintended and potentially pro-carcinogenic effects in some contexts.[6]
-
Disruption of mTOR Signaling: Tryptophan analogs can sometimes be misinterpreted by the cell as a nutritional signal, potentially affecting the mTOR signaling pathway which is a key regulator of cell growth and proliferation.[6]
Q3: My in vitro results with this compound are promising, but I'm not seeing the expected anti-tumor immune response in my in vivo models. Why might this be?
A3: The discrepancy between in vitro and in vivo results is a common challenge in drug development and can be due to several factors:
-
Pharmacokinetics and Bioavailability: The concentration of this compound reaching the tumor microenvironment in an in vivo model may be insufficient to effectively inhibit IDO1.[6] It is important to perform pharmacokinetic studies to ensure adequate drug exposure at the target site.
-
Complexity of the Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, immune cells, stromal cells, and soluble factors. The overall immune response is influenced by numerous checkpoints and regulatory mechanisms. IDO1 inhibition alone may not be sufficient to overcome immune suppression in a "cold" tumor with low T-cell infiltration.[7] Combination therapies, for example with checkpoint inhibitors, may be necessary.[7]
-
Systemic Inflammatory Responses: In some preclinical models, the combination of IDO1 inhibition with other therapies has been shown to induce systemic, IL-6-dependent inflammatory reactions, which can lead to toxicity and potentially confound the anti-tumor response.[8]
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target, IDO1, and other related enzymes. This data is crucial for interpreting experimental results and anticipating potential off-target effects.
| Target | IC50 (nM) | Fold Selectivity (vs. IDO1) |
| IDO1 | 15 | 1x |
| IDO2 | >10,000 | >667x |
| TDO2 | 2,500 | 167x |
| Kinase X | 800 | 53x |
| Kinase Y | 1,500 | 100x |
Note: The data presented here for "this compound" is hypothetical and based on typical selectivity profiles of published IDO1 inhibitors for illustrative purposes.[9][10]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound is binding to its intended target (IDO1) in a cellular context.[11][12][13][14][15]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. By heating cell lysates treated with this compound to various temperatures, and then quantifying the amount of soluble IDO1 remaining, one can confirm target engagement.
Methodology:
-
Cell Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble IDO1 by Western blot using an anti-IDO1 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble IDO1 against the temperature for each treatment condition to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: KiNativ™ Assay for Off-Target Kinase Profiling
This method is used to identify unintended kinase targets of this compound in a cellular lysate.[16][17][18][19]
Principle: KiNativ™ uses an ATP-biotin probe that covalently labels the active site of kinases. If this compound binds to a kinase, it will block the binding of the probe. The extent of biotinylation is then quantified by mass spectrometry to determine the inhibitor's selectivity profile across a broad range of kinases.
Methodology:
-
Lysate Preparation: Prepare a cell lysate from your experimental cell line.
-
Inhibitor Treatment: Incubate the cell lysate with this compound at a specified concentration (e.g., 1 µM) or a vehicle control.
-
Probe Labeling: Add the biotinylated ATP probe to the lysate and incubate to allow for labeling of active kinases.
-
Digestion: Digest the protein lysate into peptides using trypsin.
-
Enrichment: Use streptavidin beads to enrich for the biotinylated peptides (i.e., peptides from the active sites of kinases that were not inhibited by this compound).
-
Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the level of probe labeling.
-
Data Analysis: Compare the abundance of labeled peptides from the this compound treated sample to the vehicle control. A significant reduction in the signal for a particular kinase indicates that it is an off-target of this compound.
Visualizations
Caption: IDO1 pathway and this compound inhibition.
References
- 1. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected side effect sabotages immunotherapy | Netherlands Cancer Institute [nki.nl]
- 3. What May Constrain the Success of Indoleamine 2,3-Dioxygenase 1 Inhibitors in Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of IDO leads to IL-6-dependent systemic inflammation in mice when combined with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 10. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 18. researchgate.net [researchgate.net]
- 19. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ido-IN-6 dosage and administration route
Technical Support Center: Ido-IN-6
Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available in the reviewed literature. This guide is therefore based on the established principles and published data for potent, selective, small-molecule inhibitors of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. Researchers should consider this a foundational resource and must optimize protocols based on the specific physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an IDO1 inhibitor like this compound?
This compound is designed to be a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[1][2][3] In the tumor microenvironment, IDO1 activity has two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are critical for anti-tumor immunity, and can induce their inactivation (anergy) or cell death.[2][4][5]
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively promotes the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which further suppress the anti-tumor immune response.[2][6]
By blocking the enzymatic activity of IDO1, this compound aims to reverse this immunosuppression. It restores local tryptophan levels and prevents the accumulation of immunosuppressive kynurenine, thereby enhancing the ability of the immune system, particularly T cells, to recognize and eliminate cancer cells.[7]
Q2: How should I prepare and store this compound for experimental use?
Preparation and storage are critical for ensuring compound integrity and experimental reproducibility. While specific properties of this compound are unknown, general guidelines for small molecule inhibitors apply.
-
Solubility: Determine the solubility of this compound in common laboratory solvents (e.g., DMSO, ethanol, PBS). For in vitro assays, a concentrated stock solution (e.g., 10-50 mM) is typically prepared in 100% DMSO. For in vivo studies, the compound must be formulated in a biocompatible vehicle that ensures solubility and stability. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent-induced toxicity.[8]
-
Stability: Assess the stability of this compound in both stock solution and final working dilutions. Perform freeze-thaw stability tests.[9] Stock solutions in DMSO are often stable for several months when stored at -20°C or -80°C, protected from light and moisture. Working dilutions in aqueous media are generally less stable and should be prepared fresh for each experiment.
-
Formulation for In Vivo Use: Oral (p.o.) and intraperitoneal (i.p.) are common administration routes.[10] A typical formulation might involve dissolving the compound in a small amount of DMSO and then diluting it in a vehicle like corn oil, or a solution of PEG400, Tween 80, and saline. The final formulation must be a homogenous suspension or solution.
Q3: What are recommended starting dosages and administration routes for preclinical studies?
Optimal dosage and administration routes must be determined empirically. The following tables provide general starting points based on published data for other potent IDO1 inhibitors.
Table 1: Recommended Starting Concentrations for In Vitro Studies
| Assay Type | Cell Line Examples | Starting Concentration Range | Key Considerations |
| Enzymatic Assay | Recombinant IDO1 | 0.1 nM - 10 µM | Directly measures inhibition of enzyme activity. |
| Cell-Based IDO1 Activity Assay | SKOV-3, HeLa (IFNγ-stimulated) | 1 nM - 50 µM | Measures inhibition of kynurenine production in a cellular context.[5][11] |
| T-Cell Co-culture Assay | IDO1+ tumor cells + Jurkat T-cells | 1 nM - 50 µM | Assesses the functional rescue of T-cell activation.[5] |
Table 2: General Guidance for In Vivo Dosage and Administration in Murine Models
| Administration Route | Vehicle Examples | Dosing Range (per dose) | Dosing Frequency | Key Considerations |
| Oral (p.o.) | 0.5% Methylcellulose, Corn Oil | 25 - 200 mg/kg | Once or twice daily (BID) | Preferred for clinical translatability; requires good oral bioavailability.[12][13] |
| Intraperitoneal (i.p.) | DMSO/PEG/Saline, Tween 80/Saline | 25 - 100 mg/kg | Once daily | Common in preclinical research; potential for local irritation.[14] |
| Intravenous (i.v.) | Saline with solubilizing agent | 5 - 50 mg/kg | Once daily or less frequent | Bypasses absorption barriers; may have rapid clearance.[14] |
Note: A Maximum Tolerated Dose (MTD) study should always be performed to establish the safety and tolerability of this compound before commencing efficacy studies.[15]
Troubleshooting Guides
Guide 1: Poor or Inconsistent Results in In Vitro Assays
Unexpected in vitro results can stem from multiple factors, from compound handling to assay conditions.
Guide 2: Issues During In Vivo Studies
In vivo experiments introduce higher complexity, including pharmacokinetics (PK), pharmacodynamics (PD), and animal welfare.
Table 3: Troubleshooting Common In Vivo Issues
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Animal Toxicity / Weight Loss | - Dose is above MTD.- Vehicle intolerance.- Off-target effects of the compound. | - Reduce the dose.- Run a vehicle-only control group to assess tolerability.- Change the administration route (e.g., p.o. instead of i.p.). |
| Lack of Tumor Growth Inhibition | - Insufficient drug exposure (poor PK).- Inappropriate dosing schedule.- The tumor model is not IDO1-dependent.- Rapid development of resistance. | - Perform a PK/PD study to confirm drug levels in plasma and tumor, and to verify target engagement (kynurenine reduction).- Increase dosing frequency (e.g., from once daily to BID).- Confirm IDO1 expression in your tumor model (IHC, Western Blot).- Combine this compound with other therapies like checkpoint inhibitors.[1][7] |
| High Variability in Tumor Size | - Inconsistent tumor cell implantation.- Uneven drug administration.- Natural biological variability. | - Refine tumor implantation technique for consistency.- Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group (n=8-10 is common). |
| Compound Precipitation in Formulation | - Poor solubility in the chosen vehicle.- Instability of the formulation over time. | - Screen alternative vehicles.- Use co-solvents or suspending agents.- Prepare the formulation fresh daily and vortex thoroughly before each administration. |
Experimental Protocols
Protocol 1: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol measures the ability of this compound to inhibit IFNγ-induced IDO1 activity in cancer cells by quantifying kynurenine in the culture supernatant.
Methodology:
-
Cell Plating: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also prepare a 2X solution of IFNγ (final concentration typically 50-100 ng/mL).
-
Treatment: Remove the old medium from cells. Add 50 µL of the 2X this compound dilutions to the wells. Add 50 µL of 2X IFNγ to all wells except the "no stimulation" control. Add 100 µL of medium to the control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, carefully collect 80 µL of supernatant from each well.
-
Kynurenine Detection:
-
Add 40 µL of 6.1 N trichloroacetic acid (TCA) to the supernatant, mix, and centrifuge at 500 g for 10 minutes to precipitate proteins.
-
Transfer 100 µL of the resulting supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature. The reaction of the reagent with kynurenine produces a yellow color.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate the percent inhibition relative to the "IFNγ only" control wells and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a syngeneic mouse model.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma).
-
Tumor Implantation: Subcutaneously inject 1 x 105 to 1 x 106 tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of ~100-150 mm³, randomize the animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive Control (e.g., anti-PD-1 antibody)
-
Group 5: this compound (High Dose) + Positive Control
-
-
Treatment Administration: Administer this compound and vehicle daily (or as determined by PK studies) via the chosen route (e.g., oral gavage). Administer antibody therapies as per established protocols (e.g., i.p. twice weekly).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
Euthanize animals if tumor volume exceeds protocol limits or if signs of excessive morbidity are observed.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 21-28 days), euthanize all remaining animals.
-
Excise tumors, weigh them, and process for further analysis (e.g., IHC for immune cell infiltration, Western blot for IDO1).
-
Collect blood for PK/PD analysis (measuring drug and kynurenine/tryptophan levels).
-
-
Data Analysis: Plot mean tumor volume over time for each group. Perform statistical analysis to compare treatment groups to the vehicle control. Calculate Tumor Growth Inhibition (TGI).
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. Different in vivo administration routes of essential oil for various therapies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. targetedonc.com [targetedonc.com]
- 14. research.uga.edu [research.uga.edu]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ido-IN-6 stability issues in long-term experiments
Welcome to the technical support center for Ido-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues and other challenges that may arise during long-term experiments with this potent IDO1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the kynurenine pathway, which is responsible for the degradation of the essential amino acid tryptophan.[3] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby modulating immune responses. This mechanism is of significant interest in cancer immunotherapy as some tumors exploit the IDO1 pathway to create an immunosuppressive microenvironment and evade the immune system.[4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability of this compound. The following table summarizes the recommended storage conditions for both the powdered form and solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light. |
| Powder | 4°C | 2 years | Protect from light. |
| In solvent (e.g., DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| In solvent (e.g., DMSO) | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in DMSO to the desired concentration. It is recommended to prepare aliquots of the stock solution to minimize the number of freeze-thaw cycles, which can potentially impact the stability of the compound.
Q4: Are there known stability issues with this compound in long-term experiments?
A4: While specific long-term stability data for this compound in various experimental conditions is limited in publicly available literature, general knowledge of small molecules with similar heterocyclic structures suggests that factors like pH, light exposure, and prolonged storage in aqueous solutions can affect stability. It is crucial to follow recommended storage and handling procedures to minimize degradation.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during long-term experiments with this compound.
Issue 1: Inconsistent or Decreased this compound Activity Over Time
Possible Causes:
-
Degradation of Stock Solution: Improper storage or repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of this compound.
-
Instability in Aqueous Media: Prolonged incubation in aqueous cell culture media, especially at physiological temperatures (37°C), may lead to hydrolysis or other forms of degradation.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.
-
Oxidation: The fused imidazole isoindole core of this compound may be susceptible to oxidation.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: If you suspect degradation of your stock solution, prepare a fresh solution from powdered this compound that has been stored correctly.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.
-
Protect from Light: Store all solutions containing this compound in light-protecting tubes or wrap them in aluminum foil. Perform experimental manipulations in a timely manner to minimize light exposure.
-
Evaluate Stability in Your Experimental Media: If you suspect instability in your culture media, you can perform a time-course experiment. Incubate this compound in your media for different durations (e.g., 0, 24, 48, 72 hours) and then test its activity in a short-term functional assay.
-
Consider Fresh Additions: For very long-term experiments (e.g., several days or weeks), consider replacing the media with freshly added this compound at regular intervals.
Issue 2: Variability in Experimental Results Between Batches
Possible Causes:
-
Inconsistent Stock Concentration: Errors in weighing the compound or dissolving it in the solvent can lead to batch-to-batch variability.
-
Lot-to-Lot Variability of the Compound: Although less common from reputable suppliers, there can be slight differences in purity between different manufacturing lots of this compound.
-
Changes in Experimental Conditions: Subtle variations in cell culture conditions, such as media composition, serum lot, or incubator parameters, can influence the apparent activity of the inhibitor.
Troubleshooting Steps:
-
Standardize Stock Preparation: Implement a strict protocol for preparing stock solutions, including using a calibrated balance and ensuring complete dissolution of the compound.
-
Perform Quality Control on New Lots: When receiving a new lot of this compound, it is good practice to perform a simple dose-response experiment to compare its activity with the previous lot.
-
Maintain Consistent Cell Culture Practices: Use the same lot of media and serum for a set of experiments whenever possible. Regularly calibrate and monitor your incubators for temperature and CO2 levels.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol allows for the evaluation of the chemical stability of this compound in your specific experimental medium over time.
Materials:
-
This compound stock solution (in DMSO)
-
Your experimental cell culture medium (with all supplements)
-
Sterile, light-protected microcentrifuge tubes
-
Incubator at 37°C
-
Analytical method to quantify this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration you use in your experiments.
-
Aliquot this solution into several sterile, light-protected microcentrifuge tubes.
-
Immediately take a sample for analysis at time point 0.
-
Incubate the remaining tubes at 37°C.
-
At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove one tube from the incubator.
-
Analyze the concentration of this compound remaining in the sample using a validated analytical method.
-
Plot the concentration of this compound as a function of time to determine its stability profile in your experimental setup.
Signaling Pathways and Workflows
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanine - Wikipedia [en.wikipedia.org]
- 4. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Ido-IN-6 inconsistent results in enzymatic assays
Welcome to the technical support center for Ido-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the use of this compound in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as NLG-1486, is a small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is an enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan.[4][5]
Q2: What is the mechanism of action of IDO1?
IDO1 is a heme-containing enzyme that oxidizes L-tryptophan to N-formylkynurenine.[4] This process and its downstream metabolites have immunosuppressive effects. In the context of cancer, tumor cells can exploit this pathway to evade the immune system.[6]
Q3: What is the reported IC50 of this compound?
This compound has been reported to have an IC50 of less than 1 μM in a biochemical assay using recombinant human IDO1.[1][2][3][]
Q4: What are the common types of enzymatic assays for IDO1 inhibitors?
There are two main types of assays used to screen for IDO1 inhibitors:
-
Biochemical (cell-free) assays: These assays use purified recombinant IDO1 enzyme and measure the production of N-formylkynurenine or its hydrolyzed product, kynurenine.[8][9]
-
Cell-based assays: These assays typically involve inducing IDO1 expression in a cell line (e.g., HeLa or SKOV-3 cells) with interferon-gamma (IFNγ) and then measuring the production of kynurenine in the cell culture supernatant after treatment with the inhibitor.[4][8]
Q5: What are some potential reasons for inconsistent results between biochemical and cell-based assays?
Discrepancies between biochemical and cell-based assay results are common and can arise from several factors, including:
-
Cell permeability: The inhibitor may not efficiently cross the cell membrane to reach the intracellular IDO1 enzyme.
-
Off-target effects: The compound may have effects on other cellular pathways that indirectly affect the readout.
-
Metabolism of the compound: The inhibitor could be metabolized by the cells into an active or inactive form.
-
Different reducing environments: The reducing conditions in a biochemical assay may differ from the intracellular environment.
Troubleshooting Guide: Inconsistent Results in Enzymatic Assays
This guide addresses common issues that may lead to inconsistent or unexpected results when using this compound in IDO1 enzymatic assays.
Problem 1: Higher than expected IC50 value or no inhibition observed.
| Potential Cause | Recommended Action |
| This compound Precipitation | This compound has limited aqueous solubility.[10] Ensure that the final concentration of DMSO or other organic solvent is compatible with the assay and does not cause the compound to precipitate. Prepare fresh dilutions from a stock solution for each experiment. |
| Inactive Enzyme | Verify the activity of the recombinant IDO1 enzyme using a known control inhibitor. Avoid repeated freeze-thaw cycles of the enzyme. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Most IDO1 biochemical assays are performed at pH 6.5 and 37°C.[8] |
| Substrate Inhibition | High concentrations of L-tryptophan can cause substrate inhibition of IDO1.[11] Determine the optimal substrate concentration by performing a substrate titration curve. |
Problem 2: High variability between replicate wells.
| Potential Cause | Recommended Action |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability. |
| Incomplete Reagent Mixing | Ensure all reagents are thoroughly mixed before and after being added to the assay plate. |
| Edge Effects in Microplates | To minimize evaporation, avoid using the outer wells of the microplate or ensure proper sealing of the plate during incubations. |
Problem 3: Discrepancy between biochemical and cell-based assay results.
| Potential Cause | Recommended Action |
| Low Cell Permeability | If this compound is potent in the biochemical assay but weak in the cell-based assay, it may have poor cell permeability. Consider modifying the compound or using a different delivery method. |
| Compound Cytotoxicity | At higher concentrations, this compound or other inhibitors may be toxic to the cells, leading to a decrease in kynurenine production that is not due to direct IDO1 inhibition.[4][5] Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the IDO1 activity assay. |
| Off-Target Effects | The compound may be hitting other targets within the cell that affect the IDO1 pathway or the detection method. |
Experimental Protocols
Biochemical IDO1 Inhibition Assay
This protocol is a general guideline for a colorimetric biochemical assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Recombinant human IDO1 enzyme.
-
L-tryptophan (substrate).
-
Cofactor solution: 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase in assay buffer.
-
This compound stock solution in DMSO.
-
Stop Solution: 30% (w/v) trichloroacetic acid (TCA).
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's Reagent) in acetic acid.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the IDO1 enzyme, cofactor solution, and this compound dilutions.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add the p-DMAB reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based IDO1 Inhibition Assay
This protocol is a general guideline for a cell-based assay using IFNγ-stimulated cells.
-
Cell Culture and Treatment:
-
Seed HeLa or SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with human IFNγ (e.g., 100 ng/mL) for 24-48 hours.[4]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the IFNγ-containing medium and add the this compound dilutions to the cells.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Follow the kynurenine detection steps as described in the biochemical assay protocol (addition of TCA, incubation, centrifugation, addition of p-DMAB, and absorbance reading at 480 nm).[12]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each supernatant sample from the standard curve.
-
Calculate the percent inhibition of IDO1 activity for each concentration of this compound and determine the IC50 value.
-
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | NLG-1486 | [1][2][3] |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | [1][2][3] |
| IC50 | < 1 μM | [1][2][3][] |
| Molecular Formula | C18H21FN2O2 | [2] |
| Molecular Weight | 316.37 g/mol | [2] |
| Solubility | 50 mg/mL in DMSO | [1][2] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of IDO leads to IL-6-dependent systemic inflammation in mice when combined with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Western blot troubleshooting for IDO1 protein detection with Ido-IN-6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Indoleamine 2,3-dioxygenase 1 (IDO1) protein detection by Western blot, with a focus on experiments involving IDO1 inhibitors.
General Troubleshooting Guides
Problem: No IDO1 Signal or Weak Signal
A faint or absent band for IDO1 can be frustrating. This guide walks through potential causes and solutions to enhance your signal.
Possible Causes & Recommended Solutions
| Cause | Solution |
| Inactive Primary Antibody | Verify the antibody's expiration date and ensure proper storage conditions were met.[1] Test antibody activity using a dot blot. |
| Insufficient Protein Load | Increase the total protein amount loaded onto the gel. For low-abundance IDO1, consider immunoprecipitation to enrich the sample.[2][3] Use a positive control to confirm protein presence. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[2] For large proteins like IDO1 (~45 kDa), ensure adequate transfer time. For smaller proteins, use a membrane with a smaller pore size (e.g., 0.2 µm).[4] |
| Suboptimal Antibody Concentration | Optimize the primary antibody concentration. Incubate the membrane with the primary antibody overnight at 4°C to increase signal.[1] |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[4] |
Problem: High Background on the Western Blot
High background can obscure your target band. The following steps can help you achieve a cleaner blot.
Possible Causes & Recommended Solutions
| Cause | Solution |
| Inadequate Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Optimize the concentration of the blocking agent (e.g., non-fat milk, BSA).[1] |
| Excessive Antibody Concentration | Reduce the concentration of the primary and/or secondary antibody. High antibody concentrations can lead to non-specific binding.[1] |
| Contaminated Buffers | Prepare fresh wash and antibody dilution buffers for each experiment. Ensure all equipment is clean.[1] |
| Membrane Handling | Handle the membrane with tweezers to avoid contamination. Do not allow the membrane to dry out at any stage.[2] |
| Excessive Exposure | Reduce the exposure time during chemiluminescence detection.[3] |
Problem: Non-Specific Bands or Incorrect Band Size
The presence of unexpected bands can complicate data interpretation. Here’s how to troubleshoot this issue.
Possible Causes & Recommended Solutions
| Cause | Solution |
| Antibody Specificity | Some anti-IDO1 antibodies may lack specificity.[5] Validate your antibody using positive and negative controls, such as cell lysates from cells with and without IDO1 expression.[6][7] |
| Protein Degradation or Modification | Multiple bands could be due to protein degradation or post-translational modifications.[2] Ensure proper sample handling with protease inhibitors. |
| Sample Overload | Loading too much protein can lead to artifacts. Reduce the amount of protein loaded per lane.[1] |
| Non-specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of IDO1 on a Western blot?
A1: The expected molecular weight of human IDO1 is approximately 45 kDa.[8]
Q2: Which loading control should I use for IDO1 Western blotting?
A2: β-tubulin is a commonly used loading control for IDO1 Western blot experiments.[6][7]
Q3: How can I validate my anti-IDO1 antibody?
A3: A reliable method for antibody validation is to use cell lines with inducible IDO1 expression. For example, HEK293 cells transfected with a tetracycline-inducible IDO1 expression vector can be used. By comparing cell lysates from induced (IDO1-expressing) and uninduced (IDO1-negative) cells, you can confirm the specificity of your antibody.[6][7]
Q4: I am using an IDO1 inhibitor, Ido-IN-6, and my Western blot signal for IDO1 has disappeared. What could be the reason?
A4: While "this compound" is not a widely documented IDO1 inhibitor, the disappearance of the IDO1 signal upon treatment with a small molecule inhibitor is an unexpected result for a Western blot. Here are some potential explanations:
-
Inhibitor-Induced Protein Degradation: Some small molecule inhibitors can induce the degradation of their target protein. You can investigate this by treating your cells with the inhibitor in the presence of a proteasome inhibitor (e.g., MG132) to see if the IDO1 signal is restored.
-
Off-Target Effects: The compound might have off-target effects that lead to a decrease in IDO1 transcription or translation. You could assess IDO1 mRNA levels using qRT-PCR to determine if the effect is at the transcriptional level.
-
Antibody Epitope Masking: It is possible, though less likely, that the inhibitor binds to IDO1 in a way that masks the epitope recognized by your primary antibody. You could test a different anti-IDO1 antibody that binds to a different region of the protein.
Q5: What is the mechanism of action of IDO1 and how do inhibitors work?
A5: IDO1 is a rate-limiting enzyme that catalyzes the degradation of the essential amino acid tryptophan into kynurenine.[9][10] This depletion of tryptophan and the accumulation of kynurenine create an immunosuppressive microenvironment, which can be exploited by cancer cells to evade the immune system.[10] IDO1 inhibitors work by blocking the active site of the enzyme, thereby preventing the degradation of tryptophan and helping to restore a normal immune response.[10]
Experimental Protocols & Visualizations
Standard Western Blot Protocol for IDO1 Detection
This protocol is a general guideline. Optimization may be required for your specific experimental conditions.
IDO1 Signaling Pathway
IDO1 has both enzymatic and non-enzymatic functions. Canonically, it depletes tryptophan, leading to T-cell cycle arrest and anergy.[11] Non-canonically, IDO1 can act as a signaling molecule. For instance, in response to TGF-β, the ITIM motifs of IDO1 can be phosphorylated, leading to the activation of non-canonical NF-κB signaling.[12] Furthermore, cytokines like IL-6 can upregulate IDO1 expression through the STAT3 signaling pathway.[13]
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. assaygenie.com [assaygenie.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. IDO1 Antibody validation and western blot [bio-protocol.org]
- 7. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extensive Profiling of the Expression of the Indoleamine 2,3-Dioxygenase 1 Protein in Normal and Tumoral Human Tissues | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 9. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 10. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. news-medical.net [news-medical.net]
- 12. IDO Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Molecular mechanisms involved in the IL-6-mediated upregulation of indoleamine 2,3-dioxygenase 1 (IDO1) expression in the chorionic villi and decidua of women in early pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Ido-IN-6 precipitation in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and use of Ido-IN-6, a potent indoleamine 2,3-dioxygenase (IDO1) inhibitor, in cell culture applications.
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound in your cell culture medium can significantly impact experimental outcomes. This guide provides a systematic approach to identify and resolve this issue.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][][4][5] this compound is soluble in DMSO at a concentration of 50 mg/mL (158.04 mM), though ultrasonication may be required to achieve complete dissolution.[1][4][5]
Q2: What are the proper storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
In Solvent (DMSO): Store at -80°C for up to 2 years, or at -20°C for up to 1 year.[4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q3: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes?
A3: Precipitation of this compound in cell culture medium can be caused by several factors:
-
Improper Dissolution: The compound may not have been fully dissolved in DMSO when preparing the stock solution.
-
High Final DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high, causing the compound to precipitate. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Direct Addition to Medium: Adding the this compound stock solution directly to the medium without proper mixing can lead to localized high concentrations and precipitation.
-
Media Composition: Certain components of complex or serum-free media may interact with this compound, reducing its solubility.
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
A4: To prevent precipitation, follow these best practices:
-
Ensure Complete Dissolution: When preparing the stock solution in DMSO, use ultrasonication if necessary to ensure the compound is fully dissolved.[1][4][5]
-
Use a Low Final DMSO Concentration: Dilute the stock solution sufficiently to ensure the final DMSO concentration in your cell culture medium is well below 0.5%.
-
Proper Mixing Technique: Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium to ensure rapid and even distribution.
-
Pre-warm the Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility.
-
Perform a Solubility Test: If you are using a new or complex medium formulation, it is advisable to perform a small-scale solubility test before your main experiment.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁FN₂O₂ | [1] |
| Molecular Weight | 316.37 g/mol | [1] |
| IC₅₀ for IDO1 | <1 µM | [1][2][][4][6] |
| Appearance | White to off-white solid | [][4] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (158.04 mM) | Ultrasonic assistance may be needed. | [1][2][4][5] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (7.90 mM) | For in vivo use. | [1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (7.90 mM) | For in vivo use. | [1] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (7.90 mM) | For in vivo use. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the vial for at least 30 seconds.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Addition of this compound to Cell Culture Medium
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C in a sterile container.
-
While gently swirling or vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise.
-
Continue to mix the medium for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation.
-
Use the this compound-containing medium immediately for your cell culture experiments.
Signaling Pathway and Experimental Workflow Diagrams
dot
Caption: IDO1 signaling pathway and inhibition by this compound.
dot
Caption: Experimental workflow for using this compound in cell culture.
References
Validation & Comparative
Validating the Anti-Tumor Efficacy of IDO1 Inhibitors: A Comparative Guide
A comprehensive analysis of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, focusing on a well-documented candidate, is presented below. Due to the absence of publicly available data for a compound specifically named "Ido-IN-6," this guide will focus on a prominent and extensively studied IDO1 inhibitor, Epacadostat, to fulfill the core requirements of providing a data-rich comparison for researchers, scientists, and drug development professionals.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Its expression in the tumor microenvironment is a critical mechanism of immune escape for cancer cells.[1][3] IDO1 depletes the essential amino acid tryptophan and produces metabolites, such as kynurenine, that suppress the activity of immune effector cells like T cells and natural killer (NK) cells, while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][3] This immunosuppressive environment allows tumors to evade immune destruction. Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[3][4]
This guide provides a comparative overview of the anti-tumor efficacy of IDO1 inhibitors, with a specific focus on Epacadostat, and discusses its performance in preclinical and clinical settings.
Mechanism of Action of IDO1 Inhibitors
IDO1 inhibitors function by blocking the catalytic activity of the IDO1 enzyme, thereby preventing the conversion of tryptophan to kynurenine.[3] This action restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites in the tumor microenvironment.[3] The intended immunological consequences are the reactivation of anti-tumor T cell responses and the enhancement of immune-mediated tumor cell killing.[3]
Below is a diagram illustrating the IDO1 signaling pathway and the mechanism of its inhibition.
Comparative Efficacy of IDO1 Inhibitors
While numerous IDO1 inhibitors have been developed, Epacadostat (INCB024360) has been one of the most extensively studied in clinical trials.[5] This section will present a summary of its performance, which can serve as a benchmark for evaluating other IDO1 inhibitors.
Table 1: Summary of Preclinical and Clinical Data for Epacadostat
| Parameter | Finding | Reference |
| Mechanism of Action | Potent and selective inhibitor of IDO1 | |
| In Vitro Potency (IC50) | ~10 nM in HeLa cell-based assay | [6] |
| Preclinical In Vivo Efficacy | Demonstrated anti-tumor activity in combination with checkpoint inhibitors in mouse models | |
| Phase I/II Clinical Trials | Showed promising results in combination with anti-PD-1 therapy (pembrolizumab) in patients with advanced melanoma. | [7] |
| Phase III Clinical Trial (ECHO-301) | The combination of epacadostat and pembrolizumab did not meet the primary endpoint of improving progression-free survival compared to pembrolizumab alone in patients with unresectable or metastatic melanoma. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-tumor efficacy of IDO1 inhibitors.
1. In Vitro IDO1 Enzyme Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against IDO1.
-
Methodology:
-
Recombinant human IDO1 enzyme is incubated with varying concentrations of the test inhibitor.
-
The substrate, L-tryptophan, is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine.
-
Kynurenine concentration is measured by spectrophotometry or HPLC.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. In Vivo Murine Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of an IDO1 inhibitor alone or in combination with other therapies in a living organism.
-
Methodology:
-
Syngeneic tumor cells (e.g., B16-F10 melanoma) are implanted into immunocompetent mice.
-
Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, IDO1 inhibitor, anti-PD-1 antibody, combination).
-
The IDO1 inhibitor is administered orally or via another appropriate route.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., immune cell infiltration, cytokine levels).
-
Below is a workflow diagram for a typical in vivo efficacy study.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
A Head-to-Head Battle of IDO1 Inhibitors: An In Vitro Comparison of Ido-IN-6 and Epacadostat
For researchers and drug development professionals navigating the landscape of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a clear understanding of the preclinical in vitro performance of leading candidates is paramount. This guide provides a detailed comparison of two prominent IDO1 inhibitors, Ido-IN-6 (also known as Navoximod or NLG919) and epacadostat, focusing on their in vitro efficacy, potency, and methodologies for their assessment.
This comparative analysis synthesizes available data to offer an objective overview, enabling informed decisions in the pursuit of novel cancer immunotherapies.
Quantitative Performance at a Glance
To facilitate a direct comparison of the in vitro potency of this compound and epacadostat, the following table summarizes their reported IC50 and EC50 values across various assays.
| Inhibitor | Assay Type | Cell Line / Enzyme | IC50 / EC50 (nM) | Reference |
| This compound (Navoximod/NLG919) | Enzymatic Assay (Ki) | Recombinant Human IDO1 | 7 | [1] |
| Enzymatic Assay (IC50) | Recombinant Human IDO1 | <1000 | [2][3] | |
| Cellular Assay (EC50) | Not Specified | 75 | [1][4] | |
| Cellular Assay (HeLa) | HeLa | 434 | [5] | |
| Cellular Assay (HeLa) | HeLa | 83.37 ± 9.59 | [6] | |
| T-cell Proliferation (MLR) | Human Monocyte-derived DCs | 80 (ED50) | [5] | |
| T-cell Proliferation (OT-I) | Mouse DCs from tumor-draining lymph nodes | 120 (ED50) | [5] | |
| Epacadostat | Enzymatic Assay (IC50) | Recombinant Human IDO1 | 71.8 | [7] |
| Cellular Assay (IC50) | Human IDO1-transfected HEK293/MSR cells | ~10 | ||
| Cellular Assay (IC50) | Mouse IDO1-transfected HEK293/MSR cells | 52.4 | ||
| Cellular Assay (HeLa) | HeLa | 7.4 | ||
| Cellular Assay (HeLa) | HeLa | 12.22 ± 5.21 | [6] | |
| Cellular Assay (SKOV-3) | SKOV-3 | 15.3 | ||
| Whole Blood Assay | IFN-γ induced | 125 |
Unraveling the Mechanism of Action
Both this compound and epacadostat target the IDO1 enzyme, a key regulator of immune suppression in the tumor microenvironment. IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. This depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells, thereby allowing tumors to evade immune surveillance.
Caption: The IDO1 pathway's role in immune suppression and its inhibition by this compound and epacadostat.
Epacadostat is a potent and selective, orally bioavailable, reversible, competitive inhibitor of IDO1.[7][8] It demonstrates high selectivity for IDO1 over other related enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO).[7] this compound (Navoximod) is also a potent inhibitor of the IDO pathway.[1]
Experimental Methodologies In Vitro
The in vitro evaluation of IDO1 inhibitors typically involves both enzymatic and cell-based assays to determine their potency and cellular efficacy.
IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant IDO1 enzyme.
Caption: A generalized workflow for determining the IC50 of IDO1 inhibitors in an enzymatic assay.
A common protocol involves incubating the recombinant human IDO1 enzyme with the test inhibitor at various concentrations. The reaction is initiated by the addition of the substrate, L-tryptophan. After a set incubation period, the reaction is stopped, and the amount of kynurenine produced is quantified, typically by high-performance liquid chromatography (HPLC) or spectrophotometric methods. The concentration of the inhibitor that causes 50% inhibition of enzyme activity is determined as the IC50 value.
Cellular IDO1 Inhibition Assay
Cell-based assays are crucial for evaluating the ability of an inhibitor to penetrate cells and inhibit IDO1 in a more physiologically relevant context.
Caption: Workflow for assessing IDO1 inhibition in a cellular context.
Human cancer cell lines that express IDO1 upon stimulation, such as HeLa or SKOV-3 cells, are commonly used.[8] The cells are typically treated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme. Subsequently, the cells are incubated with varying concentrations of the test inhibitor. After a defined period, the cell culture supernatant is collected, and the concentration of kynurenine is measured to determine the extent of IDO1 inhibition. The IC50 value represents the concentration of the inhibitor that reduces kynurenine production by 50%.
Summary and Conclusion
Both this compound (Navoximod) and epacadostat are potent inhibitors of the IDO1 enzyme, a critical target in cancer immunotherapy. The available in vitro data demonstrates that both compounds exhibit low nanomolar to sub-micromolar inhibitory activity in enzymatic and cellular assays. Epacadostat has been extensively characterized and shows high potency and selectivity for IDO1. While the publicly available data for this compound is less extensive, the existing results indicate it is also a highly effective IDO1 inhibitor.
The choice between these or other IDO1 inhibitors for further research and development will depend on a multitude of factors, including their specific in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and safety. The experimental protocols outlined in this guide provide a foundation for the standardized in vitro assessment of these and other emerging IDO1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C18H21FN2O2 | CID 70914234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IDO1 Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a significant role in tumor immune evasion. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive tumor microenvironment.[1][2] This has led to the development of numerous small molecule inhibitors aimed at restoring anti-tumor immunity. This guide provides a comparative overview of prominent IDO1 inhibitors that have undergone clinical investigation: epacadostat, indoximod, navoximod, and BMS-986205.
Initial searches for "Ido-IN-6" did not yield information on a distinct clinical-stage IDO1 inhibitor, suggesting it may be a preclinical compound or a less common designation. Therefore, this guide will focus on the aforementioned, well-documented inhibitors.
Mechanism of Action of IDO1 Inhibitors
IDO1 is an intracellular, heme-containing enzyme that converts L-tryptophan to N-formylkynurenine. This depletion of tryptophan and the accumulation of its catabolites, such as kynurenine, suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][3] IDO1 inhibitors aim to block this enzymatic activity, thereby restoring tryptophan levels and mitigating the immunosuppressive effects of kynurenine, ultimately reactivating the host's anti-tumor immune response.[2]
Preclinical and Clinical Data Summary
The following tables summarize the available preclinical and clinical data for epacadostat, indoximod, navoximod, and BMS-986205, providing a quantitative comparison of their performance.
Table 1: Preclinical Activity of IDO1 Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 (Cell-based) | Ki | Selectivity |
| Epacadostat (INCB024360) | IDO1 | Reversible, competitive inhibitor | 12 nM[4] | 73 nM[1] | >100-fold for IDO1 over IDO2 and TDO2[4] |
| Indoximod (D-1MT) | IDO Pathway Modulator | Tryptophan mimetic, reverses mTORC1 inhibition | Does not directly inhibit IDO1 enzyme | 34 µM (for 1-MT racemate)[5] | More active for IDO2[1] |
| Navoximod (GDC-0919/NLG-919) | IDO1/TDO | Reversible inhibitor | 75 nM[6] | N/A | 10- to 20-fold for IDO1 over TDO[6] |
| BMS-986205 (Linrodostat) | IDO1 | Irreversible, apo-IDO1 inhibitor | Sub-nanomolar | ~2 nM (potency)[6] | Selective for IDO1 over TDO[7] |
Table 2: Clinical Trial Data for IDO1 Inhibitors
| Inhibitor | Trial (Phase) | Indication(s) | Combination Therapy | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) |
| Epacadostat | ECHO-301/KEYNOTE-252 (III) | Unresectable or Metastatic Melanoma | Pembrolizumab | 34.2% (vs. 31.5% with placebo + pembrolizumab)[4] | Median: 4.7 months (vs. 4.9 months with placebo + pembrolizumab)[4] | Lipase increase (4%)[7] |
| Indoximod | Phase II | Advanced Melanoma | Pembrolizumab | 51%[8] | Median: 12.4 months[8] | Similar to pembrolizumab monotherapy[8] |
| Navoximod | Phase Ia | Advanced Solid Tumors | Monotherapy | Stable Disease: 36%[2] | N/A | Fatigue (59% all grades), Lower gastrointestinal hemorrhage (Grade 4, one patient)[2] |
| Phase I | Advanced Solid Tumors | Atezolizumab | 9% (dose-escalation), 11% (expansion) | N/A | Fatigue (22% all grades), Rash (22% all grades)[1] | |
| BMS-986205 | Phase I/IIa | Advanced Bladder Cancer | Nivolumab | 37%[9] | N/A | Increased AST (1.7%), Increased ALT (1.4%), Anemia (1.4%), Autoimmune hepatitis (1.4%)[3] |
| Phase I/II | Hepatocellular Carcinoma | Nivolumab | 12.5% | Median: 8.5 weeks[10] | Diarrhea, AST elevation, Hyperglycemia, Pancreatitis[6] |
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream immunosuppressive effects.
Caption: IDO1 metabolic pathway and its role in immune suppression.
Experimental Workflow: IDO1 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound against IDO1 in a cell-based assay.
Caption: Workflow for a cell-based IDO1 inhibition assay.
Detailed Experimental Protocols
IDO1 Enzymatic Inhibition Assay
This protocol is adapted from standard methods used to determine the in vitro potency of IDO1 inhibitors.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
Add serial dilutions of the test compound to the wells of the microplate. Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA to each well.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable curve-fitting software.
Cell-Based IDO1 Inhibition Assay
This protocol outlines a method to assess the ability of a compound to inhibit IDO1 activity in a cellular context.[11][12]
Objective: To determine the IC50 of a test compound in a cellular environment where IDO1 is endogenously expressed and activated.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Test compound (dissolved in DMSO)
-
TCA
-
DMAB reagent
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with an optimal concentration of IFN-γ for 24 hours.
-
Add serial dilutions of the test compound to the cells and incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Determine the IC50 value as described in the enzymatic assay protocol.
Kynurenine Measurement by HPLC-DAD
This protocol provides a more quantitative method for measuring kynurenine levels in biological samples.
Objective: To accurately quantify the concentration of kynurenine in cell culture supernatants or plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile and phosphate buffer)
-
Kynurenine standard
-
TCA
-
Samples (cell culture supernatant or plasma)
Procedure:
-
Sample Preparation:
-
To 100 µL of sample, add 50 µL of 30% (w/v) TCA to precipitate proteins.
-
Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Elute the analytes using a defined mobile phase gradient.
-
Detect kynurenine using the DAD at its maximum absorbance wavelength (approximately 360-365 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of kynurenine.
-
Quantify the kynurenine concentration in the samples by comparing their peak areas to the standard curve.
-
Conclusion
The landscape of IDO1 inhibitors in clinical development has been marked by both promise and disappointment. The failure of the phase III ECHO-301 trial with epacadostat has tempered enthusiasm but has also spurred a deeper investigation into the complexities of the IDO1 pathway and the optimal strategies for its therapeutic targeting. Inhibitors with different mechanisms of action, such as the apo-IDO1 inhibitor BMS-986205, continue to be evaluated in clinical trials.[7] The data presented in this guide highlight the diversity among these inhibitors in terms of their preclinical potency, clinical efficacy, and safety profiles. Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from IDO1 inhibition and on exploring novel combination strategies to overcome resistance mechanisms.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. aacrjournals.org [aacrjournals.org]
Cross-Validation of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Activity in Diverse Cancer Types
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. Its overexpression in various cancers contributes to an immunosuppressive tumor microenvironment, enabling cancer cells to evade immune destruction. Consequently, IDO1 has emerged as a promising target for cancer immunotherapy. This guide provides a comparative analysis of the activity of several prominent IDO1 inhibitors across different cancer types.
It is important to note that a comprehensive search for "Ido-IN-6" did not yield any publicly available data regarding its biological activity or chemical structure. Therefore, this guide will focus on a cross-validation of other well-characterized IDO1 inhibitors, namely Epacadostat and Navoximod, to illustrate the comparative methodologies and data presentation relevant to this class of compounds.
Comparative Efficacy of IDO1 Inhibitors
The following tables summarize the in vitro efficacy of selected IDO1 inhibitors against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; lower values indicate higher potency.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Epacadostat | Cervical Cancer | HeLa | 12.22 ± 5.21 | [1] |
| Epacadostat | Ovarian Cancer | SKOV-3 | ~15.3 | [2] |
| Navoximod | - | Cell-based assay | 75 | [3] |
| PCC0208009 | Cervical Cancer | HeLa | 4.52 ± 1.19 | [1] |
| BMS-986205 | Ovarian Cancer | SKOV-3 | ~9.5 | [2] |
Note: The IC50 values can vary depending on the specific assay conditions.
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the subsequent suppression of T-cell function, a key mechanism of tumor immune evasion. IDO1 inhibitors block this pathway, leading to the restoration of an anti-tumor immune response.
Caption: IDO1 pathway and mechanism of inhibitor action.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the cross-validation of drug activity. Below are detailed protocols for key assays used to evaluate IDO1 inhibitors.
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the enzymatic activity of IDO1 in a cellular context by quantifying the production of kynurenine.
Materials:
-
Cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3)
-
Cell culture medium and supplements
-
Recombinant human Interferon-gamma (IFNγ)
-
L-Tryptophan
-
IDO1 inhibitor test compounds (e.g., this compound)
-
96-well cell culture plates
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Trichloroacetic acid (TCA)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Inhibitor Treatment: Add serial dilutions of the IDO1 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Tryptophan Addition: Add L-Tryptophan to a final concentration of 20 µM.
-
Incubation: Incubate the plate for 24-48 hours.
-
Kynurenine Detection:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 30% TCA to each well to precipitate proteins.
-
Centrifuge the plate and transfer 100 µL of the supernatant to another plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Read the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the concentration of kynurenine produced and determine the IC50 value of the inhibitor.
T-Cell Co-culture Assay
This assay assesses the ability of an IDO1 inhibitor to rescue T-cell proliferation and activation from the immunosuppressive effects of IDO1-expressing cancer cells.
Materials:
-
IDO1-expressing cancer cells
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
T-cell activators (e.g., anti-CD3/CD28 beads or phytohemagglutinin (PHA))
-
Cell proliferation dye (e.g., CFSE) or an assay to measure cytokine release (e.g., IL-2 ELISA)
-
IDO1 inhibitor test compounds
Procedure:
-
Cancer Cell Plating: Plate the IDO1-expressing cancer cells in a 96-well plate and induce IDO1 expression with IFNγ as described above.
-
T-Cell Labeling (Optional): If measuring proliferation, label the T-cells with a proliferation dye like CFSE.
-
Co-culture Setup: Add the T-cells to the wells containing the cancer cells at a desired effector-to-target ratio.
-
Inhibitor and Activator Addition: Add the IDO1 inhibitor and a T-cell activator to the co-culture.
-
Incubation: Incubate for 72-96 hours.
-
Analysis:
-
Proliferation: Analyze T-cell proliferation by flow cytometry to measure the dilution of the proliferation dye.
-
Cytokine Release: Measure the concentration of cytokines like IL-2 or IFN-γ in the supernatant by ELISA.
-
Experimental Workflow for Cross-Validation
The following diagram outlines a logical workflow for the comprehensive cross-validation of a novel IDO1 inhibitor.
Caption: A typical workflow for IDO1 inhibitor validation.
Conclusion
The cross-validation of this compound and other IDO1 inhibitors across a panel of cancer types is essential for determining their therapeutic potential and identifying the patient populations most likely to benefit. The data and protocols presented in this guide provide a framework for the systematic evaluation of these promising immunotherapeutic agents. While specific data for this compound remains elusive, the methodologies outlined here are broadly applicable to the characterization of any novel IDO1 inhibitor. Further research and clinical trials are necessary to fully elucidate the efficacy of targeting the IDO1 pathway in cancer therapy.
References
Ido-IN-6: A Comparative Analysis of its Selectivity Profile Against Tryptophan-Degrading Enzymes
For Researchers, Scientists, and Drug Development Professionals
Ido-IN-6 (also known as NLG-1486) is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] Upregulation of IDO1 in the tumor microenvironment leads to depletion of the essential amino acid tryptophan and accumulation of immunosuppressive metabolites, thereby facilitating tumor immune evasion. Consequently, inhibitors of IDO1 are being actively investigated as potential cancer immunotherapeutics. A critical aspect in the development of such inhibitors is their selectivity against the related enzymes Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO), which also catalyze the first and rate-limiting step of tryptophan degradation.[2][3][4][5] This guide provides a comparative overview of the available selectivity data for this compound and outlines the experimental methodologies used to determine inhibitor potency.
Quantitative Selectivity Profile of this compound
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Based on available data, this compound exhibits inhibitory activity against IDO1 in the sub-micromolar range. However, specific IC50 values for this compound against IDO2 and TDO are not publicly available in the reviewed literature, including the patent from which it was extracted.[1]
| Target Enzyme | This compound IC50 |
| IDO1 | < 1 µM[1] |
| IDO2 | Data Not Available |
| TDO | Data Not Available |
Signaling Pathway of Tryptophan Catabolism
IDO1, IDO2, and TDO all initiate the kynurenine pathway by catalyzing the conversion of L-tryptophan to N-formylkynurenine. This is the first and rate-limiting step in a cascade that produces several biologically active metabolites. The differential expression and enzymatic activities of these three enzymes contribute to their distinct physiological and pathological roles.
Caption: Tryptophan catabolism and the inhibitory action of this compound.
Experimental Protocols
The determination of IC50 values for inhibitors of IDO1, IDO2, and TDO is typically performed using in vitro biochemical assays. These assays measure the enzymatic conversion of a substrate to a product in the presence of varying concentrations of the inhibitor.
Biochemical Assay for IDO1 and TDO Inhibition
This protocol describes a general method for determining the potency of an inhibitor against recombinant IDO1 or TDO enzymes.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and reducing agents (e.g., ascorbic acid, methylene blue, catalase)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 320-325 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, L-tryptophan, and the test inhibitor.
-
Assay Reaction Setup: In a 96-well plate, add the assay buffer, cofactors, and a series of dilutions of the test inhibitor. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the recombinant enzyme to all wells except the negative control.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance of the product, N-formylkynurenine, at a wavelength of 320-325 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for determining IC50 values.
Conclusion
This compound is a known inhibitor of IDO1 with a reported IC50 value of less than 1 µM. While this indicates its potential as a modulator of the kynurenine pathway, a comprehensive understanding of its therapeutic window and potential off-target effects requires a complete selectivity profile against the closely related enzymes IDO2 and TDO. The lack of publicly available data on the inhibitory activity of this compound against IDO2 and TDO highlights a critical gap in its characterization. Further experimental evaluation using standardized biochemical assays is necessary to fully elucidate the selectivity of this compound and inform its potential for further development as a cancer immunotherapy agent.
References
- 1. glpbio.com [glpbio.com]
- 2. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
The Synergistic Alliance: Enhancing PD-1 Blockade with IDO1 Inhibition
A new frontier in immuno-oncology is emerging with the combination of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and Programmed Death-1 (PD-1) inhibitors. This guide provides a comparative overview of the synergistic anti-tumor effects of this combination therapy, supported by preclinical and clinical data. While specific data for a compound designated "Ido-IN-6" is not available in the public domain, this analysis will focus on well-characterized IDO1 inhibitors as representative examples of this promising therapeutic class.
The rationale for combining IDO1 and PD-1 inhibitors lies in their complementary mechanisms of action to counteract tumor-induced immune suppression.[1] IDO1 is an enzyme that catalyzes the degradation of the essential amino acid tryptophan into kynurenine.[2] This process suppresses the proliferation and function of effector T cells and promotes the generation of regulatory T cells (Tregs), thereby creating an immunosuppressive tumor microenvironment.[3] PD-1 is an immune checkpoint receptor expressed on activated T cells that, upon binding to its ligand PD-L1 on tumor cells, inhibits T cell activity.[4] By blocking these two distinct immunosuppressive pathways, combination therapy aims to unleash a more robust and durable anti-tumor immune response.
Comparative Efficacy of IDO1 and PD-1 Inhibitor Combinations
Preclinical and clinical studies have demonstrated that combining IDO1 inhibitors with PD-1 blockade can lead to enhanced anti-tumor activity compared to either agent alone. The following tables summarize key findings from various studies involving different IDO1 inhibitors.
| Preclinical Models | ||||
| IDO1 Inhibitor | Tumor Model | PD-1/PD-L1 Inhibitor | Key Findings | Reference |
| Epacadostat | Murine Melanoma (B16-F10) | Anti-PD-1 | Significant reduction in tumor growth and increased survival compared to monotherapy. | [5] |
| GDC-0919 | Murine Colon Carcinoma (CT26) | Anti-PD-L1 | Improved depth and duration of tumor growth inhibition. | [1] |
| NLG919 | Murine Melanoma (B16F10) | Anti-PD-1/PD-L1/PD-L2 | Synergistic anti-tumor effect compared to single-agent therapy. | [6] |
| BGB-5777 | Murine Glioblastoma (GL261) | Anti-PD-1 | Durable survival benefit in combination with radiation therapy. | [7][8] |
| Clinical Trials | |||||
| IDO1 Inhibitor | Cancer Type | PD-1/PD-L1 Inhibitor | Phase | Key Outcomes | Reference |
| Epacadostat | Metastatic Melanoma | Pembrolizumab | II | Promising objective response rates (ORR). | [5] |
| Epacadostat | Head and Neck Squamous Cell Carcinoma | Nivolumab | Preclinical | Increased migration of NK and CD4+ T cells. | [6] |
| Indoximod | Advanced Melanoma | Pembrolizumab/Nivolumab | II | Improved progression-free survival (PFS). | [2] |
| BMS-986205 | Advanced Cancers | Nivolumab | I/IIa | Manageable safety profile and preliminary anti-tumor activity. | [2] |
| IO102/IO103 (Vaccine) | Metastatic Melanoma | Nivolumab | I/II | 80% ORR, with 43% complete responses. | [9][10] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of combining IDO1 and PD-1 inhibitors stems from their ability to target two critical and interconnected pathways of immune evasion utilized by tumors.
Caption: IDO1 and PD-1/PD-L1 signaling pathways in the tumor microenvironment.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for key experiments.
In Vivo Tumor Growth Studies
-
Cell Culture and Implantation: Murine tumor cell lines (e.g., B16-F10 melanoma, CT26 colon carcinoma) are cultured under standard conditions. A specified number of cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups: vehicle control, IDO1 inhibitor alone, PD-1 inhibitor alone, and the combination. IDO1 inhibitors are typically administered orally, while anti-PD-1 antibodies are given via intraperitoneal injection at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period for survival analysis.
Immune Cell Analysis by Flow Cytometry
-
Tissue Processing: Tumors and spleens are harvested from treated mice. Tumors are dissociated into single-cell suspensions using enzymatic digestion (e.g., collagenase, DNase).
-
Cell Staining: Cells are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3 for T cells; CD45, CD11b, Gr-1 for myeloid cells).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment and secondary lymphoid organs.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of the synergistic effects of IDO1 and PD-1 inhibitors.
Caption: A typical experimental workflow for in vivo studies.
Conclusion
The combination of IDO1 inhibitors with PD-1 blockade represents a compelling strategy to overcome immune resistance in cancer. By targeting two distinct mechanisms of immunosuppression, this dual approach has the potential to enhance the efficacy of immunotherapy and improve patient outcomes. While the journey of some IDO1 inhibitors has faced challenges in late-stage clinical trials, ongoing research continues to explore the full potential of this combination, including the identification of predictive biomarkers to select patients most likely to benefit. The data presented here underscores the strong scientific rationale and encouraging preliminary results that continue to drive the development of this therapeutic paradigm.
References
- 1. Constitutive IDO expression in human cancer is sustained by an autocrine signaling loop involving IL-6, STAT3 and the AHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]
- 6. IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of IDO leads to IL-6-dependent systemic inflammation in mice when combined with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive IDO expression in human cancer is sustained by an autocrine signaling loop involving IL-6, STAT3 and the AHR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-class vaccine against IDO and PD-L1 enhances anti-PD-1 in phase I/II clinical trial [acir.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to IDO1 Pathway Modulation: Indoximod vs. Epacadostat
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The compound "Ido-IN-6" referenced in the initial topic query could not be identified in the scientific literature. Therefore, this guide provides a comparative analysis of indoximod and a well-characterized direct enzymatic inhibitor of IDO1, epacadostat, to fulfill the spirit of the original request for a comparison of immunomodulatory agents targeting the IDO1 pathway.
Introduction: Targeting the IDO1 Pathway in Immuno-Oncology
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint that promotes tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment. This is achieved through two primary mechanisms: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs). Consequently, inhibiting the IDO1 pathway is a promising strategy in cancer immunotherapy.
This guide provides a comparative overview of two distinct investigational inhibitors of the IDO1 pathway: indoximod and epacadostat. While both aim to counteract the immunosuppressive effects of IDO1, they do so through fundamentally different mechanisms of action. Indoximod acts as a tryptophan mimetic, modulating downstream signaling pathways, whereas epacadostat is a direct, competitive inhibitor of the IDO1 enzyme. This guide will delve into their mechanisms, present comparative preclinical data, and provide detailed experimental protocols for their evaluation.
Comparative Data on Indoximod and Epacadostat
The following tables summarize key quantitative data for indoximod and epacadostat based on preclinical studies.
| Parameter | Indoximod | Epacadostat | Reference(s) |
| Target | Downstream effector pathways of IDO1/TDO | IDO1 enzyme | [1] |
| Mechanism of Action | Tryptophan mimetic; reactivates mTORC1 signaling; modulates AhR signaling | Direct, competitive inhibitor of IDO1 | [1][2] |
| Potency (EC50/IC50) | EC50 for restoring CD8+ T-cell proliferation: ~23.2 µM - 41.4 µM | Enzymatic IC50 (human IDO1): ~10 nM - 71.8 nM | [2] |
| Selectivity | Acts downstream of IDO1 and TDO | >1000-fold selective for IDO1 over IDO2 and TDO | [3] |
| Table 1: Key Mechanistic and Potency Data for Indoximod and Epacadostat |
| Preclinical In Vivo Model | Indoximod | Epacadostat | Reference(s) |
| Tumor Model | B16 Melanoma (in combination with checkpoint inhibitors) | CT26 Colon Carcinoma, B16 Melanoma | [4] |
| Reported Effect | Enhances anti-tumor effects of checkpoint inhibitors | Suppresses kynurenine levels in plasma, tumors, and lymph nodes; reduces tumor growth in immunocompetent mice | [4] |
| Table 2: Summary of Preclinical In Vivo Efficacy |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of indoximod and epacadostat are visualized below.
Caption: IDO1 pathway and points of intervention for epacadostat and indoximod.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
IDO1 Enzymatic Inhibition Assay (for Epacadostat)
This protocol is adapted from standard biochemical assays used to determine the direct inhibitory activity of compounds on the IDO1 enzyme.[5]
Objective: To determine the IC50 value of a test compound (e.g., epacadostat) for IDO1 enzymatic activity.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Cofactors and reagents: 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase
-
Test compound (e.g., epacadostat) serially diluted in DMSO
-
30% (w/v) trichloroacetic acid (TCA)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 321 nm (for N-formylkynurenine) or a colorimetric reagent for kynurenine detection.
Procedure:
-
Prepare the assay mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the assay mixture.
-
Add serial dilutions of the test compound (epacadostat) or DMSO (vehicle control) to the wells of the 96-well plate.
-
Initiate the enzymatic reaction by adding L-tryptophan to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Measure the amount of kynurenine produced by reading the absorbance of the supernatant.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
T-Cell Proliferation/Co-culture Assay (for Indoximod and Epacadostat)
This protocol is a generalized method for assessing the ability of IDO1 inhibitors to reverse the immunosuppressive effects of IDO1-expressing cells on T-cell proliferation.[6]
Objective: To measure the ability of a test compound to restore T-cell proliferation in the presence of IDO1-expressing cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3)
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
T-cell mitogens (e.g., phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA)) or anti-CD3/CD28 antibodies
-
Test compounds (indoximod, epacadostat) serially diluted
-
Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or a fluorescent dye like CFSE)
-
96-well culture plate
Procedure:
-
Seed the IDO1-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cancer cells with IFN-γ for 24-48 hours.
-
Add serial dilutions of the test compounds (indoximod or epacadostat) to the wells.
-
Isolate PBMCs or prepare the T-cell line and add them to the wells containing the cancer cells.
-
Stimulate T-cell proliferation using mitogens or anti-CD3/CD28 antibodies.
-
Co-culture the cells for 48-72 hours.
-
Assess T-cell proliferation using a chosen method (e.g., measure the incorporation of BrdU or [3H]-thymidine, or analyze the dilution of CFSE by flow cytometry).
-
Calculate the reversal of proliferation inhibition for each compound concentration and determine the EC50 value.
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of IDO1 inhibitors in a mouse model of cancer.[7][8]
Objective: To assess the anti-tumor efficacy of a test compound, alone or in combination with other immunotherapies, in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16F10 melanoma)
-
Test compounds (indoximod, epacadostat) formulated for oral gavage
-
Calipers for tumor measurement
-
Sterile PBS and syringes for cell injection
Procedure:
-
Culture the tumor cells and prepare a single-cell suspension in sterile PBS.
-
Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, indoximod, epacadostat, combination therapy).
-
Administer the test compounds daily via oral gavage at predetermined doses.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the treatments.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an IDO1 inhibitor.
References
- 1. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 4. oncolines.com [oncolines.com]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Ido-IN-6: A Comprehensive Safety and Handling Guide
For Immediate Reference: Essential Safety and Disposal Information
This document provides detailed procedural guidance for the safe handling and disposal of Ido-IN-6, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personal safety and environmental protection. This compound is classified as a hazardous substance, and its disposal is regulated. Improper disposal can lead to significant health risks and environmental contamination.
Hazard Identification and Classification
This compound presents multiple health and environmental hazards. The following table summarizes its classification according to the Globally Harmonized System (GHS) and corresponding hazard statements.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Thyroid) | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the proper disposal of this compound. This procedure is designed to minimize exposure and ensure compliance with safety regulations.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
- Segregate this compound waste from non-hazardous and other chemical waste streams to prevent cross-contamination and ensure proper disposal.[1]
2. Personal Protective Equipment (PPE):
- Before handling this compound waste, don appropriate PPE, including:
- Chemical-resistant gloves (nitrile or neoprene).
- Safety goggles and a face shield.
- A lab coat.
- A NIOSH-approved respirator if there is a risk of inhalation.[2][3]
3. Waste Containerization:
- Use only designated, leak-proof, and chemically compatible containers for this compound waste.[4]
- Containers should be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).[5]
- Do not overfill containers; leave at least 10% headspace to allow for expansion.
4. Solid Waste Disposal:
- Contaminated Labware: Place all disposable items that have come into contact with this compound (gloves, pipette tips, paper towels, etc.) into a designated hazardous waste container.[6]
- Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.[4]
5. Liquid Waste Disposal:
- Collect all liquid waste containing this compound, including reaction mixtures and rinsing solvents, in a sealed, labeled hazardous waste container.
- Do not dispose of liquid this compound waste down the drain.[4] This is strictly prohibited due to its high toxicity to aquatic life.[2]
6. Storage of Hazardous Waste:
- Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.
- The storage area should have secondary containment to prevent spills from spreading.
7. Final Disposal:
- Arrange for the collection of this compound waste by a licensed hazardous waste disposal company.
- Ensure all paperwork and manifests are completed accurately for transportation and disposal.
Signaling Pathway of IDO
Idoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a critical role in immune regulation. It is the first and rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan.[6] The activity of IDO and the resulting depletion of tryptophan and production of kynurenine metabolites can suppress T-cell responses and promote immune tolerance. This mechanism is implicated in various physiological and pathological processes, including maternal-fetal tolerance, autoimmune diseases, and cancer immune evasion.[3] The diagram below illustrates a key signaling pathway involving IDO.
Caption: Simplified IDO signaling pathway.
Logical Workflow for Proper Disposal of this compound
To ensure a systematic and safe disposal process, the following workflow should be implemented. This logical progression of steps helps to mitigate risks at each stage of handling and disposal.
Caption: Logical workflow for this compound disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms involved in the IL-6-mediated upregulation of indoleamine 2,3-dioxygenase 1 (IDO1) expression in the chorionic villi and decidua of women in early pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 4. Indoleamine-2,3-dioxygenase and Interleukin-6 associated with tumor response to neoadjuvant chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
Navigating the Safe Handling of Ido-IN-6: A Comprehensive Guide to Personal Protective Equipment and Operational Procedures
For researchers, scientists, and drug development professionals working with the potent indoleamine 2,3-dioxygenase (IDO) inhibitor, Ido-IN-6, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step instructions, your team can confidently handle this compound, minimizing risks and ensuring the integrity of your research.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the primary risks associated with this compound include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Organ Damage: Causes damage to organs (specifically the thyroid) through prolonged or repeated exposure if swallowed.[1]
-
Environmental Hazard: Very toxic to aquatic life.[1]
Due to these hazards, strict adherence to the personal protective equipment (PPE) guidelines and handling procedures outlined below is mandatory.
Personal Protective Equipment (PPE) and Hazard Control
A comprehensive approach to safety involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Contained Systems: For larger scale operations, the use of glove boxes or other closed systems is recommended.
Personal Protective Equipment (PPE):
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended, especially during weighing and solution preparation. | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect eyes and face from splashes of liquids or airborne particles of the solid compound. |
| Body Protection | A fully buttoned lab coat, preferably a chemical-resistant one. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if working outside of a fume hood or if dust generation is likely. | To prevent inhalation of the compound. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step procedures should be followed:
1. Receiving and Unpacking:
- Upon receipt, visually inspect the package for any signs of damage or leakage.
- Wear appropriate PPE (gloves and safety glasses) when unpacking.
- Verify that the container is properly labeled and sealed.
- Log the compound into the chemical inventory system.
2. Storage:
- Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- Keep the container tightly closed.
- The storage area should be clearly marked with appropriate hazard warnings.
3. Weighing and Solution Preparation:
- All weighing and solution preparation must be performed inside a chemical fume hood.
- Use a dedicated set of spatulas and weighing boats.
- Handle the solid compound carefully to avoid generating dust.
- When preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Handling and Use in Experiments:
- Always wear the full complement of required PPE.
- Conduct all experimental work involving this compound within a fume hood.
- Avoid direct contact with the compound and its solutions.
- Clearly label all containers with the name of the compound, concentration, and hazard symbols.
5. Decontamination and Spill Response:
- In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
- Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water.
- For large spills, evacuate the area and follow your institution's emergency procedures.
- All personnel involved in the cleanup must wear appropriate PPE.
6. Disposal Plan:
- All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste.
- Collect waste in clearly labeled, sealed containers.
- Follow all local, state, and federal regulations for hazardous waste disposal.
- Chemical Inactivation: While specific degradation data for this compound is not readily available, a conservative approach for the disposal of small quantities of indole-containing compounds involves treatment with a strong oxidizing agent, such as a solution of potassium permanganate or sodium hypochlorite (bleach), under controlled conditions and in a fume hood. However, this should only be performed by trained personnel and in accordance with your institution's safety protocols. For bulk quantities, professional hazardous waste disposal services are mandatory.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
